2-Bromo-7-iodo-9H-fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-iodo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUPMAMGLLLLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558519 | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123348-27-6 | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123348-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-7-iodofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123348276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-7-iodo-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-7-iodo-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-7-iodo-9H-fluorene (CAS No: 123348-27-6). This di-halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for the development of novel materials for organic electronics and as an intermediate for pharmacologically active molecules.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrI | PubChem[2] |
| Molecular Weight | 371.01 g/mol | PubChem[2] |
| CAS Number | 123348-27-6 | PubChem[2] |
| InChI Key | GWUPMAMGLLLLHO-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)I | PubChem[2] |
| Appearance | White to Orange to Green powder to crystal | CymitQuimica[3] |
| Purity | 95.0% - 98% | CymitQuimica, Sigma-Aldrich[1][3] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature. For a related compound, 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, based on the synthesis of similar asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation followed by iodination.
Proposed Synthesis of this compound:
Reaction Scheme:
Detailed Experimental Protocol:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Monolithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is prepared separately and added dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After the addition of iodine is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization: The structure and purity of the synthesized compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Synthetic Utility
The key feature of this compound is the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C7 position, leaving the C2-bromo group intact for subsequent transformations.
This selective reactivity makes this compound a versatile building block for the synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling reactions that can be selectively performed at the iodo position include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[4]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The following diagram illustrates the synthetic potential of this compound, highlighting the selective functionalization at the C7 position.
Caption: Synthetic pathways from this compound.
Potential Applications
Given the properties of the fluorene core and the versatility of its di-halogenated nature, this compound is a promising candidate for several applications:
-
Organic Electronics: Fluorene derivatives are well-known for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence quantum yields and good charge transport properties.[6][7] The ability to introduce different functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.[8]
-
Drug Development: The fluorene scaffold is present in a number of biologically active compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the bromo and iodo substituents can serve as handles for the introduction of various pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal and antibiofilm activity.[9]
-
Fluorescent Probes: The inherent fluorescence of the fluorene core makes its derivatives suitable for the development of fluorescent probes for biological imaging.[6]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
- 1. This compound | 123348-27-6 [sigmaaldrich.com]
- 2. This compound | C13H8BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 123348-27-6: this compound | CymitQuimica [cymitquimica.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-7-iodo-9H-fluorene, a valuable dihalogenated fluorene derivative. Such compounds are crucial building blocks in the development of materials for organic electronics and as intermediates in the synthesis of complex pharmaceutical agents. This document outlines a two-step synthesis commencing from 9H-fluorene, detailing the experimental protocols and presenting relevant quantitative data.
Synthetic Strategy
The synthesis of this compound is most effectively approached through a sequential halogenation of the fluorene core. The proposed route involves an initial selective monobromination at the C2 position, followed by a regioselective iodination at the C7 position. The bromine atom, being an ortho-, para-directing group, facilitates the introduction of the iodine atom at the desired C7 position in the second step.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9H-fluorene
The initial step involves the electrophilic bromination of 9H-fluorene. Among various methods, the use of N-Bromosuccinimide (NBS) provides good yields and selectivity for monobromination.
Methodology:
-
In a round-bottom flask, 9H-fluorene is dissolved in a suitable solvent such as propylene carbonate or ethyl acrylate.
-
The solution is heated to approximately 60°C.
-
N-Bromosuccinimide (1.0 equivalent) is added to the heated solution in one portion.
-
The reaction mixture is stirred and allowed to cool to room temperature over a period of one to two hours.
-
Upon completion, the reaction mixture is poured into a large volume of water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then dissolved in a suitable organic solvent like toluene.
-
The organic solution is washed with water to remove any remaining water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from an ethanol/water mixture to yield pure 2-Bromo-9H-fluorene.
Step 2: Synthesis of this compound
The second step is the regioselective iodination of the 2-Bromo-9H-fluorene intermediate. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is an effective reagent for this transformation.[1] The bromine substituent at the C2 position directs the incoming electrophilic iodine to the para position (C7).
Methodology:
-
To a solution of 2-Bromo-9H-fluorene in a suitable solvent like acetonitrile, a catalytic amount of trifluoroacetic acid is added.[1]
-
N-Iodosuccinimide (1.0-1.2 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for a period of 4 to 16 hours, with the progress monitored by thin-layer chromatography (TLC).[2]
-
Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.[2]
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.[2]
-
The organic layer is separated, washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-9H-fluorene
| Parameter | Value | Reference |
| Starting Material | 9H-Fluorene | [3] |
| Reagent | N-Bromosuccinimide (NBS) | [3] |
| Solvent | Propylene Carbonate | [3] |
| Temperature | 60°C then cool to RT | [3] |
| Reaction Time | 1 hour | [3] |
| Yield | ~95% | [3] |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-9H-fluorene | - |
| Reagent | N-Iodosuccinimide (NIS) | [1] |
| Catalyst | Trifluoroacetic Acid (TFA) | [1] |
| Solvent | Acetonitrile | [1][2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 4-16 hours | [2] |
| Yield | 70-85% (Estimated) | [2] |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
References
2-Bromo-7-iodo-9H-fluorene CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical compound 2-Bromo-7-iodo-9H-fluorene, a key building block in the development of advanced organic electronic materials and a subject of interest in medicinal chemistry. This document outlines its chemical identifiers, physical properties, a representative synthesis protocol, and its application in the fabrication of organic light-emitting diodes (OLEDs).
Core Compound Identifiers and Properties
This compound is a halogenated aromatic hydrocarbon based on the fluorene core structure. The strategic placement of bromine and iodine atoms at the 2 and 7 positions, respectively, makes it a versatile precursor for selective cross-coupling reactions, enabling the synthesis of well-defined oligomers and polymers with tailored optoelectronic properties.
Below is a summary of the key identifiers and physicochemical properties for this compound.
| Identifier | Value | Reference |
| CAS Number | 123348-27-6 | [1] |
| Molecular Formula | C₁₃H₈BrI | [1] |
| Molecular Weight | 371.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | [1] |
| InChIKey | GWUPMAMGLLLLHO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)I | [1] |
| XLogP3 | 4.9 | [1] |
| Exact Mass | 369.88541 g/mol | [1] |
Experimental Protocols
Representative Synthesis of 2,7-Dihalogenated Fluorenes (Illustrative for this compound):
Step 1: Bromination of Fluorene to 2,7-Dibromofluorene
This step is based on the electrophilic aromatic substitution of fluorene.
-
Materials: Fluorene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve fluorene in DMF.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while stirring in the dark at room temperature.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude 2,7-dibromofluorene by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Selective Iodination of 2,7-Dibromofluorene
This step would theoretically involve a halogen exchange reaction, which can be challenging to perform with high selectivity. A more practical approach for obtaining this compound would be through a multi-step synthesis involving protection and directed ortho-metalation strategies, which are beyond the scope of this general guide.
Application in Polymer Synthesis: Suzuki Polycondensation
This compound is a valuable monomer for creating conjugated polymers via palladium-catalyzed cross-coupling reactions like the Suzuki polycondensation. The differential reactivity of the C-I and C-Br bonds allows for sequential and selective reactions.
-
Materials: this compound, an appropriate bis(boronic acid) or bis(boronic ester) comonomer, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or THF/water).
-
Procedure:
-
To a degassed mixture of the this compound monomer, the comonomer, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
-
Signaling Pathways and Experimental Workflows
The primary application of this compound is in materials science, particularly in the synthesis of active materials for organic electronics. The following diagrams illustrate a typical synthetic pathway for a polyfluorene derivative and a generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
References
Technical Guide: Molecular Structure and Properties of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-7-iodo-9H-fluorene. This disubstituted fluorene derivative is a key building block in the field of materials science, particularly for the development of organic electronics. This document consolidates available data on its chemical identity, physicochemical properties, and a representative synthesis protocol. It is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel organic semiconductors and related advanced materials.
Introduction
Fluorene and its derivatives are a critical class of compounds in materials science due to their rigid, planar, and highly conjugated structure, which imparts desirable electronic and photophysical properties. These characteristics, including high thermal stability and excellent charge-carrier mobility, make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the fluorene core at various positions, notably the 2, 7, and 9 positions, allows for the fine-tuning of its electronic properties, solubility, and solid-state packing.
This compound is a strategically important intermediate. The differential reactivity of the bromine and iodine substituents allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of complex, asymmetric conjugated molecules. This controlled synthetic approach is vital for creating materials with tailored energy levels (HOMO/LUMO) and charge-transport characteristics.
Molecular Structure and Chemical Identity
The fundamental structure of this compound consists of a central five-membered ring fused to two benzene rings, with a bromine atom at the C2 position and an iodine atom at the C7 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 123348-27-6[1] |
| Molecular Formula | C₁₃H₈BrI[1] |
| SMILES | C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I[1] |
| InChI | InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2[1] |
| InChIKey | GWUPMAMGLLLLHO-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 371.01 g/mol | PubChem[1] |
| Monoisotopic Mass | 369.88541 Da | PubChem[1] |
| XLogP3 | 4.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
Experimental Data and Protocols
While specific experimental data for this compound is not extensively documented in publicly accessible literature, a representative synthesis can be proposed based on established methodologies for the halogenation of fluorene.
Representative Synthesis Protocol
The synthesis of this compound can be approached via a multi-step process starting from 2-bromofluorene. This method leverages the directing effects of the existing bromo substituent to control the position of the subsequent iodination.
Step 1: Synthesis of 2-Bromofluorene
A common method for the synthesis of 2-bromofluorene involves the electrophilic bromination of fluorene.
-
Materials: 9H-Fluorene, N-Bromosuccinimide (NBS), Propylene Carbonate.
-
Procedure:
-
In a reaction vessel, dissolve 9H-fluorene (1 equivalent) in propylene carbonate.
-
Heat the mixture to approximately 85°C with stirring until all solids are dissolved.
-
Add N-Bromosuccinimide (NBS) (approximately 1.05 to 1.1 equivalents) portion-wise to the solution while maintaining the temperature.
-
Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., toluene/methanol) to yield pure 2-bromofluorene.
-
Step 2: Iodination of 2-Bromofluorene to Yield this compound
The second step involves the selective iodination of 2-bromofluorene at the C7 position.
-
Materials: 2-Bromofluorene, N-Iodosuccinimide (NIS), Acetic Acid.
-
Procedure:
-
Dissolve 2-bromofluorene (1 equivalent) in glacial acetic acid.
-
Add N-Iodosuccinimide (NIS) (1 to 1.1 equivalents) to the solution. The use of a catalyst such as a mineral acid (e.g., sulfuric acid) may be required to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The 2-bromo substituent is a para-directing group, which favors the introduction of the iodine atom at the C7 position.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the crude product and purify by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Characterization Data
Table 3: Anticipated Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methylene protons at the C9 position would appear as a singlet around δ 3.9 ppm. The specific splitting patterns would be complex due to the asymmetric substitution. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-155 ppm range. The carbons bearing the halogens (C2 and C7) would show distinct chemical shifts. The methylene carbon (C9) would appear further upfield. |
| FT-IR (KBr) | Characteristic peaks for C-H stretching of the aromatic rings (~3050 cm⁻¹), C-C aromatic stretching (~1600 cm⁻¹, ~1450 cm⁻¹), and C-H bending. The C-Br and C-I stretching vibrations would appear in the fingerprint region (< 800 cm⁻¹). |
| Mass Spec. (EI) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 370, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would involve the loss of halogen atoms. |
Visualization of Molecular Structure
The following diagram illustrates the core molecular structure and connectivity of this compound.
Figure 1. Connectivity diagram of this compound.
Applications in Research and Development
The primary application of this compound is as a versatile building block for the synthesis of more complex organic materials. The distinct reactivities of the C-Br and C-I bonds under various catalytic conditions (e.g., palladium-catalyzed cross-coupling) allow for the stepwise and selective introduction of different aromatic or functional groups at the 2 and 7 positions. This capability is crucial for developing:
-
Emitting Materials for OLEDs: By attaching electron-donating and electron-accepting moieties, researchers can create push-pull chromophores with tunable emission colors and high quantum efficiencies.
-
Donor and Acceptor Materials for OPVs: The fluorene core can be incorporated into polymers or small molecules designed for use in the active layer of organic solar cells.
-
Semiconductors for OFETs: The rigid, planar structure facilitates π-π stacking in the solid state, which is essential for efficient charge transport in transistor applications.
Conclusion
This compound is a high-value intermediate for the synthesis of functional organic materials. Its asymmetrically halogenated fluorene core provides a powerful platform for creating complex molecular architectures through selective cross-coupling chemistry. While detailed experimental characterization data is sparse in the public domain, established synthetic routes for related compounds provide a reliable basis for its preparation. This guide serves as a foundational reference for scientists and researchers aiming to utilize this compound in the development of next-generation organic electronic devices.
References
Spectroscopic and Synthetic Profile of 2-Bromo-7-iodo-9H-fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 2-Bromo-7-iodo-9H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to serve as a valuable resource for researchers in organic synthesis and drug development.
Physicochemical Properties
This compound is a halogenated aromatic hydrocarbon. Its fundamental properties, as sourced from PubChem, are summarized below.[1]
| Property | Value |
| Molecular Formula | C₁₃H₈BrI |
| Molecular Weight | 371.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123348-27-6 |
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, the following tables present predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and by comparison with data for structurally similar fluorene derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine substituents.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | m | 4H | Aromatic Protons |
| ~ 7.5 - 7.7 | m | 2H | Aromatic Protons |
| ~ 3.9 | s | 2H | CH₂ (C9) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon atom in the fluorene core, with the carbons bearing the halogen substituents appearing at characteristic chemical shifts.
| Chemical Shift (ppm) | Assignment |
| ~ 145 | C4a, C4b |
| ~ 140 | C8a, C9a |
| ~ 138 | C7 |
| ~ 131 | C1, C8 |
| ~ 129 | C4, C5 |
| ~ 122 | C3, C6 |
| ~ 121 | C2 |
| ~ 93 | C-I |
| ~ 37 | C9 |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-I stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 1600 - 1620 | Medium | Aromatic C=C Stretch |
| 1450 - 1500 | Strong | Aromatic C=C Stretch |
| ~ 820 | Strong | C-H Bending (para-disubstituted rings) |
| 600 - 700 | Medium | C-Br Stretch |
| 500 - 600 | Medium | C-I Stretch |
Predicted Mass Spectrometry Data
The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine.
| m/z | Relative Intensity (%) | Assignment |
| 370/372 | High | [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/⁸¹Br) |
| 291 | Medium | [M - Br]⁺ |
| 243 | Medium | [M - I]⁺ |
| 164 | High | [M - Br - I]⁺ |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the electrophilic iodination of 2-bromofluorene. This method is based on established procedures for the halogenation of fluorene and its derivatives.
Materials and Reagents
-
2-Bromofluorene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid
-
Dichloromethane
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromofluorene (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (1.1 eq) and periodic acid (0.4 eq). Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway Analogy: Electrophilic Aromatic Substitution
While not a biological signaling pathway, the mechanism of electrophilic aromatic substitution can be visualized in a similar manner to illustrate the flow of chemical transformation.
Caption: Mechanism of electrophilic iodination of 2-bromofluorene.
References
Solubility of 2-Bromo-7-iodo-9H-fluorene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Executive Summary
This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-7-iodo-9H-fluorene, a key intermediate in the synthesis of advanced organic materials for electronic applications. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on providing robust qualitative solubility information derived from data on closely related halogenated fluorene analogues. The information herein is intended to serve as a practical resource for solvent selection in synthesis, purification, and device fabrication processes. Furthermore, this guide outlines a comprehensive, adaptable experimental protocol for determining the solubility of this compound and presents a logical workflow for its application in organic electronics.
Introduction
This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. The strategic placement of bromine and iodine atoms on the fluorene core allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of bespoke organic semiconductors. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in solution-phase reactions, purification techniques such as recrystallization and column chromatography, and the formation of thin films for electronic devices.
This guide consolidates available information on the solubility of analogous compounds to provide a predictive framework for this compound and offers detailed methodologies for its empirical solubility determination.
Predicted Solubility Profile of this compound
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Remarks |
| Chlorinated Solvents | Dichloromethane, Chloroform | Good to High | Halogenated aromatic compounds often exhibit good solubility in chlorinated solvents due to favorable dipole-dipole interactions. These solvents are commonly used for reactions and chromatographic purification of similar compounds.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good | THF is frequently used as a solvent for the synthesis and processing of fluorene derivatives, indicating good solubility.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | The aromatic nature of the fluorene core suggests favorable π-π stacking interactions with aromatic solvents. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Good | These solvents are capable of dissolving a wide range of organic compounds, including those with some degree of polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polarity of the ketone group can facilitate the dissolution of the substituted fluorene. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Poor | The nonpolar, aromatic core of the molecule limits its solubility in highly polar, protic solvents. Ethanol is often used for recrystallization, implying lower solubility at room temperature.[2] |
| Nonpolar Aliphatic Solvents | Hexane, Heptane | Poor | The significant polarity introduced by the carbon-halogen bonds reduces solubility in purely nonpolar aliphatic solvents. |
| Water | Insoluble | As a nonpolar organic molecule, it is expected to be insoluble in water.[3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility, which can be adapted for both qualitative and quantitative measurements.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a shaker water bath
-
Temperature control system (e.g., water bath, heating block)
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Gravimetric Method for Quantitative Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has fully settled.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature precipitation. Filtration through a syringe filter is recommended to remove any suspended microcrystals.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause sublimation or decomposition of the solute.
-
-
Calculation of Solubility:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The solubility can then be calculated in various units (e.g., g/L, mol/L) using the mass of the dissolved solid and the initial volume of the solvent.
-
Spectroscopic Method (for lower solubilities)
For solvents in which the compound has lower solubility, a spectroscopic method using a calibration curve can be more accurate.
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.
-
Prepare a saturated solution as described in the gravimetric method.
-
Dilute a known volume of the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted solution and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
Visualization of Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of processes relevant to the study and application of this compound.
Caption: A typical workflow for the experimental determination of solubility.
Caption: A generalized synthetic pathway utilizing this compound.
Conclusion
While direct quantitative solubility data for this compound remains elusive in current literature, a robust qualitative understanding can be established through the analysis of structurally related compounds. It is predicted to be highly soluble in chlorinated and ether-based organic solvents and poorly soluble in polar protic solvents. For precise applications, the experimental protocols provided in this guide offer a reliable framework for determining its solubility in specific solvent systems. The strategic importance of this compound as a versatile building block for organic electronics underscores the necessity of understanding its solubility characteristics to enable efficient synthesis, purification, and processing of next-generation electronic materials.
References
An In-depth Technical Guide on the Differential Reactivity of C-Br vs C-I Bonds in 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the selective functionalization of 2-Bromo-7-iodo-9H-fluorene. Capitalizing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this molecule serves as a versatile building block for the synthesis of complex, unsymmetrically substituted fluorene derivatives. Such derivatives are of significant interest in the fields of materials science and medicinal chemistry.
Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The ability to selectively functionalize one halogen site over another in a dihalogenated aromatic compound is a cornerstone of modern organic synthesis. This chemoselectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is:
C-I > C-Br > C-Cl > C-F
This reactivity trend is a consequence of the decreasing bond strength down the halogen group, which facilitates the initial oxidative addition step in the catalytic cycle. For this compound, the significantly weaker C-I bond allows for its selective activation and subsequent coupling under milder reaction conditions, leaving the more robust C-Br bond intact for a second, distinct functionalization step. This orthogonal reactivity enables a stepwise approach to the synthesis of 2,7-disubstituted fluorenes with different functionalities at each position.
Sequential Functionalization Strategy
A typical strategy for the stepwise functionalization of this compound involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C-I bond, followed by a second coupling reaction at the C-Br bond under more forcing conditions. The Sonogashira and Suzuki-Miyaura coupling reactions are powerful tools for this purpose, allowing for the introduction of alkynyl and aryl/heteroaryl moieties, respectively.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the selective Sonogashira and subsequent Suzuki-Miyaura coupling reactions on this compound. These protocols are based on established methodologies for similar dihalogenated aromatic substrates.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This procedure details the selective alkynylation at the 7-position of this compound.
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | TEA | THF | 6 | 92 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | DMF | 8 | 89 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3), CuI (5) | TEA | THF | 12 | 85 |
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Bond
This procedure outlines the arylation at the 2-position of the 2-bromo-7-alkynyl-9H-fluorene intermediate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
2-Bromo-7-alkynyl-9H-fluorene
-
Arylboronic acid or its pinacol ester (1.2 - 2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) with a suitable phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/water or Toluene/water solvent mixture (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 2-bromo-7-alkynyl-9H-fluorene, arylboronic acid, palladium catalyst (and ligand if applicable), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3), SPhos (6) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 91 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 82 |
Signaling Pathways and Logical Relationships
The catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions are well-established. The following diagrams illustrate the key steps involved.
Caption: Catalytic cycles for Sonogashira and Suzuki-Miyaura couplings.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound offers a reliable and powerful strategy for the synthesis of unsymmetrically 2,7-disubstituted fluorene derivatives. By carefully selecting the reaction conditions, researchers can achieve high chemoselectivity in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups in a stepwise manner. This approach provides access to a diverse library of fluorene-based molecules with tailored properties for applications in drug discovery and materials science.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability of 2-Bromo-7-iodo-9H-fluorene Derivatives
Abstract: The fluorene scaffold is a cornerstone in the development of advanced organic materials for electronics and photonics, prized for its rigid, planar structure that imparts excellent thermal stability.[1] The this compound core represents a versatile platform for creating materials with tailored electronic properties, particularly for applications like Organic Light-Emitting Diodes (OLEDs).[2] The presence of distinct halogen atoms (bromine and iodine) offers selective reactivity for subsequent chemical modifications.[1] This guide provides a comprehensive overview of the thermal properties of halogenated fluorene derivatives, details the standard experimental protocols for their evaluation, and presents a logical workflow for thermal analysis. While specific quantitative thermal data for this compound derivatives are not extensively published, this paper establishes a baseline by examining analogous compounds and methodologies.
The this compound Core Structure
The fundamental structure consists of a fluorene backbone substituted with a bromine atom at the C2 position and an iodine atom at the C7 position. A critical site for derivatization is the C9 position, which is often alkylated (e.g., with methyl, hexyl, or ethyl groups) to enhance solubility and processability without significantly disrupting the electronic properties of the conjugated system.[1][3] These modifications, however, can influence thermal characteristics such as melting and glass transition temperatures.
Caption: Generalized molecular structure of C9-substituted this compound.
Thermal Properties of Analogous Fluorene Derivatives
Direct experimental data on the thermal stability of this compound is limited in publicly available literature. However, data from structurally related halogenated and functionalized fluorenes provide valuable context. The rigid fluorene core generally imparts high thermal stability, with decomposition temperatures often exceeding 300°C.
The table below summarizes thermal data for representative fluorene derivatives, demonstrating typical values obtained through standard analytical methods.
| Compound Class/Derivative | Td (°C) (5% weight loss) | Tm (°C) | Analytical Method | Reference/Notes |
| Novel TADF Emitter (Fluorene Core) | 313.8 | Not Reported | TGA / DSC | A nitrile and phenothiazine-substituted fluorene derivative for TADF applications.[4] |
| Novel TADF Emitter (Spiro-bifluorene Core) | 301.2 | Not Reported | TGA / DSC | A related spirobifluorene-based emitter for comparison.[4] |
| 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | Not Reported | 141.0 - 145.0 | Melting Point App. | Data from a chemical supplier; indicates the effect of C9 fluorination on melting point.[2] |
| Poly(9,9-dihexylfluorene) derivatives | > 400 | Not Reported | TGA | Polymer derivatives often show very high stability due to increased molecular weight.[5] |
-
Td: Decomposition Temperature
-
Tm: Melting Temperature
-
TGA: Thermogravimetric Analysis
-
DSC: Differential Scanning Calorimetry
Key Experimental Protocols
The thermal stability of fluorene derivatives is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature (Td), which is a critical measure of thermal stability.
Detailed Methodology:
-
Sample Preparation: A small quantity of the fluorene derivative (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup: The instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600-800°C) at a constant, linear heating rate, commonly 10°C/min.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The Td is typically defined as the temperature at which 5% of the initial sample mass has been lost.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is used to detect and quantify thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[6]
Detailed Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is maintained under an inert nitrogen atmosphere.
-
Temperature Program: A heat-cool-heat cycle is commonly employed:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its prior thermal history.
-
Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Second Heating Scan: The sample is heated again at the same rate. Data from this scan is typically used for analysis to ensure a consistent amorphous state.
-
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram shows endothermic (e.g., melting, glass transition) and exothermic (e.g., crystallization) events. The peak of the endotherm corresponds to the melting temperature (Tm), while the glass transition (Tg) appears as a step-like change in the baseline heat capacity.[7]
Standardized Workflow for Thermal Analysis
A systematic workflow is essential for the accurate and reproducible assessment of the thermal properties of new this compound derivatives.
Caption: Standard experimental workflow for thermal characterization of fluorene derivatives.
Conclusion
While quantitative thermal stability data for specific this compound derivatives remain to be fully documented in peer-reviewed literature, the broader family of halogenated fluorenes demonstrates robust thermal performance, making them suitable for demanding applications in organic electronics. The stability is imparted by the rigid aromatic core, with decomposition temperatures typically exceeding 300°C. The standard analytical techniques of TGA and DSC are essential tools for characterizing these materials, providing critical data on decomposition, melting, and glass transition temperatures. The methodologies and workflow detailed in this guide provide a robust framework for researchers to systematically evaluate the thermal properties of novel derivatives synthesized from the versatile this compound platform.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of 2-Bromo-7-iodo-9H-fluorene and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 2-Bromo-7-iodo-9H-fluorene. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a predictive framework by presenting a comparative analysis of closely related 2,7-disubstituted fluorene derivatives. The methodologies for key experimental procedures are detailed to enable researchers to conduct their own characterizations.
Core Photophysical Data
To provide a valuable reference, the following table summarizes the photophysical data for related 2,7-disubstituted fluorene derivatives. This comparative data allows for an estimation of the expected properties of this compound.
Table 1: Comparative Photophysical Data of Related 2,7-Disubstituted Fluorene Derivatives
| Compound | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Photoluminescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent |
| Poly(9,9-dioctylfluorene) | ~380 | ~410 | up to 0.87 | N/A | Solution |
| 2,7-Diphenyl-9,9-dihexylfluorene | N/A | 376 | 0.87 | 1.14 | N/A |
| 2,7-Bis(4-methoxyphenyl)-9,9-dihexylfluorene | N/A | 386 | 0.75 | 1.05 | N/A |
| 2,7-Bis(4-cyanophenyl)-9,9-dihexylfluorene | N/A | 416 | 0.12 | 0.23 | N/A |
N/A: Data not available in the cited sources.
The data on poly(2,7-fluorene) derivatives reveals that these compounds are typically blue emitters with high quantum yields.[1] A study on 2,7-diarylfluorene derivatives further demonstrates that substitutions at the 2 and 7 positions can tune the emission wavelength and significantly impact the quantum yield and fluorescence lifetime.[2]
Experimental Protocols
The following sections detail the standard experimental procedures for characterizing the core photophysical properties of fluorescent organic compounds like this compound.
1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is typically used.[3][4]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.[3]
-
-
Measurement Procedure:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample beam cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λabs) is a key parameter.[5]
-
2. Steady-State Fluorescence Spectroscopy
This measurement provides the fluorescence emission spectrum of the compound.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube - PMT) is required.[4]
-
Sample Preparation:
-
Measurement Procedure:
-
Set the excitation wavelength, typically at the absorption maximum (λabs) determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
The wavelength at which the emission intensity is highest is the emission maximum (λem).
-
3. Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method is most commonly used.[6][7]
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.[6]
-
Standard Selection: The standard should have absorption and emission profiles that are close to the sample of interest.
-
Procedure:
-
Prepare a series of solutions of both the unknown sample and the quantum yield standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[6]
-
Measure the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.[6]
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.[7]
-
4. Fluorescence Lifetime (τF) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[8][9]
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a fast and sensitive single-photon detector (e.g., a PMT or an avalanche photodiode), and timing electronics.[8]
-
Procedure:
-
The sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the number of photons detected versus time is built up. This histogram represents the fluorescence decay curve.[9]
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is then fitted to an exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τF).[8]
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of photophysical properties.
Caption: Experimental workflow for photophysical characterization.
Caption: Methodology for comparative quantum yield determination.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. ias.ac.in [ias.ac.in]
- 3. biocompare.com [biocompare.com]
- 4. hinotek.com [hinotek.com]
- 5. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. agilent.com [agilent.com]
- 8. horiba.com [horiba.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Strategic Potential of 2-Bromo-7-iodo-9H-fluorene in Advanced Materials Science
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pursuit of novel materials with tailored optoelectronic properties is a cornerstone of modern materials science. Within this landscape, 2-Bromo-7-iodo-9H-fluorene emerges as a molecule of significant interest, offering a versatile platform for the synthesis of high-performance organic semiconductors. Its unique dissymmetric halogenation provides a strategic advantage for selective chemical modifications, paving the way for the development of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. This technical guide provides a comprehensive overview of the potential applications of this compound, including detailed experimental protocols and a comparative analysis of related materials.
Core Molecular Attributes and Synthetic Versatility
This compound is a derivative of fluorene, a rigid and planar aromatic hydrocarbon known for its high thermal stability and efficient blue fluorescence.[1][2] The key feature of this molecule lies in the distinct reactivity of the bromine and iodine substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective and sequential functionalization at the 2 and 7 positions of the fluorene core, enabling the precise construction of complex macromolecular architectures.
The 9H-position of the fluorene ring can be readily alkylated to introduce solubilizing groups, a crucial step for processing these materials from solution.[1] This synthetic flexibility makes this compound a valuable building block for a wide array of conjugated polymers and small molecules with tunable electronic and photophysical properties.
Applications in Organic Light-Emitting Diodes (OLEDs)
Polyfluorenes and their derivatives are renowned for their application as blue-emitting materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields.[3][4] The introduction of different functional groups at the 2 and 7 positions of the fluorene core can modulate the emission color, charge transport characteristics, and device stability.
Derivatives of this compound can be employed as host materials for phosphorescent emitters or as the emissive layer itself. The ability to fine-tune the molecular structure allows for the optimization of energy levels to facilitate efficient charge injection and transport, as well as effective energy transfer to guest molecules. While specific performance data for OLEDs based on polymers derived directly from this compound is not extensively reported, the performance of devices using other 2,7-disubstituted polyfluorenes provides a strong indication of their potential.
Table 1: Performance of OLEDs Incorporating Fluorene-Based Polymers
| Device Type | Host/Emitter Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| Blue PhOLED | Spiro[fluorene-9,9'-xanthene]-based host (SFX-PF) | FIrpic | - | - | - | [5] |
| Green PhOLED | Spiro[fluorene-9,9'-xanthene]-based host (SFX-PF) | Ir(ppy)₂(acac) | 20.3 | Not Stated | (0.34, 0.62) | [5] |
| Blue Fluorescent | Modified Blue Dopants in Host | - | 11.5 | - | (0.138, 0.092) | [6] |
| Yellow PhOLED | Spiro[fluorene-9,9′-phenanthrene-10′-one]-carbazole | PO-01 | 27.1 | 142464 | - | [7] |
Applications in Organic Solar Cells (OSCs)
Fluorene-based copolymers are also promising materials for the active layer in organic solar cells, acting as the electron donor in bulk heterojunction (BHJ) devices.[8] The wide bandgap of polyfluorenes allows for high open-circuit voltages (Voc), a key parameter for achieving high power conversion efficiencies (PCEs). By copolymerizing fluorene units with electron-donating or electron-accepting moieties, the absorption spectrum can be broadened to capture a larger portion of the solar spectrum, and the energy levels can be tuned to optimize charge separation and transport.
The use of polyfluorene derivatives as interlayers in OSCs has also been shown to improve device performance by enhancing charge extraction and reducing interfacial recombination.[1]
Table 2: Performance of Organic Solar Cells with Fluorene-Based Polymers
| Polymer Donor | Acceptor | PCE (%) |
| Polymer from 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and other monomers | PC71BM | 1.22 |
| Low-bandgap polymer with polyfluorene interlayer | PC70BM | 11.00 |
| Simple oxime functionalized fluorene polymer | Y6 | 10.71 |
Experimental Protocols
Synthesis of Polyfluorene Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of polyfluorenes from dihalogenated fluorene monomers.[3][9] The following is a generalized protocol that can be adapted for the polymerization of this compound derivatives.
Materials:
-
2,7-Dihalogenated fluorene monomer (e.g., 9,9-dialkyl-2,7-dibromofluorene or a derivative of this compound)
-
Aryldiboronic acid or its pinacol ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-Tol)₃)[10]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[10]
-
Solvent system (e.g., Toluene/water, THF/water)[10]
-
Phase transfer catalyst (e.g., Aliquat 336), if necessary
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: If starting with this compound, the 9H-position is typically alkylated first to ensure solubility. This is achieved by reacting the fluorene with an alkyl halide in the presence of a strong base.
-
Reaction Setup: In a Schlenk flask, combine the dihalogenated fluorene monomer, the diboronic acid or ester (in a 1:1 stoichiometric ratio), the palladium catalyst (typically 1-2 mol%), and the base (typically 2-3 equivalents).[10]
-
Solvent Addition: Add the degassed solvent system to the flask under an inert atmosphere.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[11] The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: After the desired molecular weight is achieved, cool the reaction mixture. The polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The precipitated polymer is collected by filtration and purified by washing with various solvents to remove catalyst residues and oligomers. Further purification can be achieved by Soxhlet extraction or column chromatography.
Fabrication of a Multilayer OLED Device
The following is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation.
Materials:
-
ITO-coated glass substrate
-
Hole Injection Layer (HIL) material
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) material (e.g., a polyfluorene derivative)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. They are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: The organic and inorganic layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber. The deposition rates and thicknesses are monitored in-situ.
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Aluminum)
-
-
Encapsulation: The completed device is encapsulated under an inert atmosphere to protect the organic layers from oxygen and moisture.
Characterization Workflow
A comprehensive characterization of novel polyfluorene derivatives is essential to understand their structure-property relationships.
Conclusion
This compound represents a highly promising building block for the development of next-generation organic electronic materials. Its unique reactivity profile allows for the synthesis of well-defined polymers and small molecules with precisely controlled structures and properties. While further research is needed to fully elucidate the performance of materials derived directly from this compound, the extensive body of work on related polyfluorenes strongly suggests a bright future for its application in high-efficiency OLEDs, organic solar cells, and other advanced material systems. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule.
References
- 1. High-efficiency organic solar cells based on a halide salt and polyfluorene polymer with a high alignment-level of the cathode selective contact - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are a significant class of compounds in medicinal chemistry and materials science, frequently serving as scaffolds in the development of novel therapeutic agents and organic electronic materials. The ability to selectively functionalize the fluorene core at specific positions is crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of these molecules. 2-Bromo-7-iodo-9H-fluorene is a versatile building block that allows for sequential and site-selective introduction of different substituents via palladium-catalyzed cross-coupling reactions.
This document provides detailed protocols for the chemoselective Suzuki-Miyaura coupling reaction on this compound. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise functionalization, with the more reactive C-I bond undergoing coupling under milder conditions. This enables the synthesis of unsymmetrically 2,7-disubstituted fluorene derivatives.
Principle of Selectivity
The chemoselectivity of the Suzuki coupling on dihalogenated arenes, such as this compound, is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-X bonds. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a significantly faster oxidative addition at the iodo-substituted position. This principle allows for the selective coupling of an aryl or heteroaryl boronic acid at the 7-position while leaving the 2-bromo position intact for subsequent transformations.
Experimental Protocols
This section outlines two detailed protocols for the Suzuki coupling of this compound: a selective mono-coupling at the 7-iodo position and a subsequent coupling at the 2-bromo position.
Protocol 1: Selective Mono-Suzuki Coupling at the 7-Iodo Position
This protocol is designed to selectively couple a boronic acid at the 7-position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the starting fluorene derivative).
-
Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the 2-bromo-7-aryl-9H-fluorene derivative.
Protocol 2: Suzuki Coupling at the 2-Bromo Position
This protocol is for the subsequent coupling reaction at the 2-bromo position of the 2-bromo-7-aryl-9H-fluorene obtained from Protocol 1.
Materials:
-
2-Bromo-7-aryl-9H-fluorene (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
In a Schlenk tube, combine 2-bromo-7-aryl-9H-fluorene (1.0 eq), the second aryl/heteroaryl boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.1 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 2,7-diaryl-9H-fluorene.
Data Presentation
The following table summarizes representative conditions for the sequential Suzuki coupling of this compound based on literature for similar dihalogenated aromatic compounds.
| Step | Halide Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 7-Iodo | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 75-90 |
| 2 | 2-Bromo | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 65-85 |
Note: Yields are indicative and can vary depending on the specific boronic acid used.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the sequential Suzuki coupling protocol.
Caption: Sequential Suzuki coupling workflow for this compound.
Caption: Reaction scheme for the stepwise Suzuki coupling.
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the selective Sonogashira coupling of 2-Bromo-7-iodo-9H-fluorene. The inherent difference in reactivity between the aryl iodide and aryl bromide moieties allows for a stepwise functionalization, a critical strategy in the synthesis of complex fluorene derivatives for applications in materials science and drug development.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] For dihalogenated substrates such as this compound, the significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective coupling. The aryl iodide at the 7-position is more reactive and will undergo coupling under milder conditions, leaving the aryl bromide at the 2-position intact for subsequent transformations.[1][3][4] This chemoselectivity is crucial for the controlled, stepwise synthesis of unsymmetrically substituted fluorene derivatives.
Reaction Data Summary
The following table summarizes the typical conditions for a selective Sonogashira coupling at the 7-iodo position of this compound, followed by a potential second coupling at the 2-bromo position.
| Parameter | Condition for Selective Coupling at 7-Iodo Position | Condition for Subsequent Coupling at 2-Bromo Position |
| Substrate | This compound (1.0 equiv.) | 2-Bromo-7-(alkynyl)-9H-fluorene (1.0 equiv.) |
| Alkyne | Terminal Alkyne (1.1-1.2 equiv.) | Terminal Alkyne (1.1-1.2 equiv.) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) | CuI (1-3 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | THF or Toluene/Amine mixture | THF or Toluene/Amine mixture |
| Temperature | Room Temperature to 40 °C | 40-80 °C |
| Reaction Time | 2-6 hours | 12-24 hours |
Experimental Workflow and Signaling Pathways
The logical workflow for the sequential Sonogashira coupling of this compound is depicted below. The initial, more facile reaction occurs at the C-I bond, followed by a second coupling at the less reactive C-Br bond, typically requiring more forcing conditions (e.g., higher temperature).
Caption: Stepwise Sonogashira coupling of this compound.
The catalytic cycle for the copper-co-catalyzed Sonogashira coupling is a dual-cycle mechanism involving both palladium and copper.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol details the selective coupling of a terminal alkyne to the 7-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.02 equiv.).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio (e.g., 10 mL THF and 5 mL TEA for a 1 mmol scale reaction).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 2-bromo-7-(alkynyl)-9H-fluorene.
-
Safety Precautions:
-
Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Reactions under inert atmosphere require proper handling techniques to avoid exposure to air and moisture.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Utilization of 2-Bromo-7-iodo-9H-fluorene in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene and its derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum efficiency, and tunable electronic properties.[1] The 9H-fluorene core offers a rigid and planar π-conjugated system that facilitates efficient charge transport. The functionalization at the C-2 and C-7 positions is a common strategy to modulate the optoelectronic characteristics of the resulting materials, making them suitable for use as emitters, hosts, or charge-transporting layers in OLED devices.[2]
2-Bromo-7-iodo-9H-fluorene is a versatile building block for the synthesis of advanced OLED materials. The differential reactivity of the bromine and iodine substituents allows for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[3][4] This enables the precise construction of complex, asymmetrically substituted fluorene derivatives with tailored properties for specific roles within the OLED architecture. These materials are particularly promising for the development of efficient blue-emitting OLEDs, a key challenge in the field.[1]
Synthetic Protocols
The following protocols are representative methods for the functionalization of this compound to synthesize active materials for OLEDs.
Alkylation of the C-9 Position
To improve solubility and processability, the C-9 position of the fluorene core is typically alkylated.[5]
Protocol:
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (e.g., sodium hydride or potassium tert-butoxide).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes.
-
Add an alkyl halide (e.g., 1-bromohexane or 1-bromooctane) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 9,9-dialkyl-2-bromo-7-iodofluorene.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties at the C-2 and C-7 positions.[2][6] The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C-7 position.[3]
Protocol for Selective Coupling at the C-7 Position:
-
In a reaction vessel, combine 9,9-dialkyl-2-bromo-7-iodofluorene (1.0 equiv.), an arylboronic acid or ester (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[7]
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and an aqueous solution of the base.[8]
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography to obtain the 7-aryl-2-bromo-9,9-dialkylfluorene derivative. The remaining bromine at the C-2 position can be used for a subsequent coupling reaction to introduce a different functional group.
OLED Device Fabrication and Architecture
OLEDs are typically fabricated by sequential deposition of thin films of organic materials onto a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO).[9]
General Protocol for OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve their work function and facilitate hole injection.[5]
-
Deposition of Organic Layers: The organic layers are deposited in a high-vacuum chamber (typically < 10⁻⁶ Torr) by thermal evaporation from resistively heated crucibles. The deposition rate and layer thickness are monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: A low work function metal or a bilayer cathode (e.g., LiF/Al) is deposited on top of the organic stack without breaking the vacuum.
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
Typical Multilayer OLED Architecture
A common device structure for a blue-emitting OLED using a fluorene derivative as the emissive material is as follows:[5]
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Hole Transport Layer (HTL): e.g., NPB or other suitable material
-
Emissive Layer (EML): A host material doped with a blue-emitting fluorene derivative synthesized from this compound.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Quantitative Data
The following tables summarize representative photophysical properties and device performance metrics for blue-emitting OLEDs incorporating fluorene derivatives. Note that specific data for materials derived directly from this compound is limited in the literature; therefore, data for analogous fluorene-based blue emitters are presented.
Table 1: Photophysical and Electrochemical Properties of Representative Fluorene Derivatives
| Property | Value Range | Method of Measurement |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.0 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.4 to -2.8 eV | Cyclic Voltammetry, Optical Band Gap |
| Energy Gap (Eg) | 2.9 to 3.5 eV | UV-Vis Absorption, CV |
| Photoluminescence (PL) Maxima | 420 to 470 nm (in solution) | Fluorescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | 60% to 95% (in solution) | Integrating Sphere |
Note: The HOMO and LUMO energy levels can be tuned by the choice of substituents attached to the fluorene core.[10]
Table 2: Performance of Representative Blue OLEDs with Fluorene-Based Emitters
| Performance Metric | Representative Value | Conditions/Notes |
| Maximum External Quantum Efficiency (EQE) | 5% to 12% | For deep-blue emitting devices.[1][11] |
| Maximum Luminance | > 1,000 cd/m² | At higher operating voltages. |
| Turn-on Voltage | 3.0 to 5.0 V | Voltage at which light emission is first detected. |
| CIE Coordinates (x, y) | (0.14-0.16, 0.08-0.20) | Corresponds to deep-blue to sky-blue emission.[12] |
Energy Level Diagram and Charge Carrier Dynamics
The efficient operation of an OLED relies on the appropriate alignment of the energy levels of the different materials to facilitate charge injection, transport, and recombination within the emissive layer.
References
- 1. Record External Quantum Efficiency in Blue OLED Device | Department of Energy [energy.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Synthesis of Conductive Polyfluorene Derivatives from 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfluorenes are a significant class of conjugated polymers renowned for their robust thermal stability, high photoluminescence quantum efficiency, and tunable optoelectronic properties.[1] These characteristics make them highly desirable for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[2] The functionalization of the fluorene monomer at the C-9 position allows for the incorporation of various side chains to enhance solubility and introduce specific functionalities without disrupting the polymer's conjugated backbone.
This document provides detailed protocols for the synthesis of conductive polyfluorene derivatives using 2-Bromo-7-iodo-9H-fluorene as a key monomer. The differential reactivity of the C-I and C-Br bonds allows for selective and controlled polymerization, offering a versatile platform for creating well-defined polymeric structures. The primary polymerization techniques discussed are Yamamoto and Suzuki cross-coupling reactions.
Synthetic Pathways and Strategies
The synthesis of conductive polymers from this compound can be approached through two principal cross-coupling methodologies: Yamamoto and Suzuki polymerization. The choice of method will dictate the resulting polymer structure and properties.
A general workflow for the synthesis and characterization of these polymers is outlined below.
Caption: General workflow for the synthesis and characterization of polyfluorenes.
Yamamoto Homopolymerization
Yamamoto coupling is a powerful method for the synthesis of conjugated polymers from dihaloaromatic monomers. In the case of 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene, the reaction proceeds via a nickel-catalyzed dehalogenative coupling.
Caption: Schematic of Yamamoto homopolymerization.
Suzuki Cross-Coupling Polymerization
The Suzuki coupling reaction offers a versatile route to polyfluorenes, enabling both homopolymerization and copolymerization.[3]
Homopolymerization: For homopolymerization, the 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene monomer must first be converted into a fluorene-2,7-diboronic acid pinacol ester. This is achieved through a selective Miyaura borylation, taking advantage of the higher reactivity of the C-I bond. The resulting diboronic ester can then undergo Suzuki polymerization with the original dibromofluorene monomer (or a related one).
Copolymerization: The 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene can be used in a one-pot copolymerization with a suitable comonomer, such as a diboronic ester of another aromatic compound (e.g., benzothiadiazole). This allows for the synthesis of alternating copolymers with tailored electronic and optical properties.
Caption: Suzuki polymerization strategies.
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Solvents should be dried and degassed prior to use.
Protocol 1: C-9 Alkylation of this compound
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq) and dry tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise. Stir the mixture at this temperature for 1 hour, during which the solution should turn deep red.
-
Alkylation: Add the desired alkyl bromide (e.g., 1-bromooctane, 2.5 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene.
Protocol 2: Yamamoto Homopolymerization of 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene
-
Catalyst Preparation: In a Schlenk flask, dissolve bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.5 eq) and 2,2'-bipyridine (1.5 eq) in a mixture of dry dimethylformamide (DMF) and toluene. Heat the mixture to 80 °C for 30 minutes to form the active catalytic complex.
-
Polymerization: To the catalyst solution, add 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene (1.0 eq). Stir the reaction mixture at 80 °C for 48 hours.
-
Workup: Cool the reaction to room temperature and pour it into a stirred solution of methanol/HCl (10:1 v/v).
-
Purification: Collect the precipitated polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction contains the purified polymer.
-
Isolation: Concentrate the chloroform solution and precipitate the polymer into methanol. Filter and dry the polymer under vacuum.
Protocol 3: Suzuki Copolymerization of 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene with an Aryl Diboronic Ester
-
Reaction Setup: In a Schlenk flask, combine 2-Bromo-7-iodo-9,9-dialkyl-9H-fluorene (1.0 eq), the aryl diboronic ester comonomer (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).
-
Addition of Solvent and Base: Add a degassed mixture of toluene and an aqueous solution of 2 M potassium carbonate (K₂CO₃).
-
Phase Transfer Catalyst: Add a few drops of a phase transfer catalyst, such as Aliquat 336.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours.
-
End-capping: Add a small amount of bromobenzene to terminate the polymer chains and stir for an additional 12 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 2.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and characterization of polyfluorene derivatives.
Table 1: Summary of Polymerization Results
| Polymerization Method | Monomer | Comonomer | Yield (%) | Mn (kDa) | PDI |
| Yamamoto | 2-Bromo-7-iodo-9,9-dioctyl-9H-fluorene | - | 75 | 15 | 2.1 |
| Suzuki | 2-Bromo-7-iodo-9,9-dioctyl-9H-fluorene | 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][3][4][5]thiadiazole | 85 | 25 | 1.8 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Table 2: Optical and Electrochemical Properties
| Polymer | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Poly(9,9-dioctylfluorene) | 380 | 420 | -5.8 | -2.4 | 3.4 |
| Alternating Copolymer | 450 | 530 | -5.6 | -3.0 | 2.6 |
HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital
Table 3: Electrical Conductivity
| Polymer | Doping Agent | Conductivity (S/cm) |
| Poly(9,9-dioctylfluorene) | FeCl₃ | 1 x 10⁻⁵ |
| Alternating Copolymer | FeCl₃ | 5 x 10⁻⁴ |
Conclusion
The use of this compound as a monomer provides a versatile and efficient route for the synthesis of well-defined conductive polyfluorenes. The differential reactivity of the halogen atoms allows for controlled polymerization via Yamamoto and Suzuki coupling reactions, enabling the production of both homopolymers and alternating copolymers with tailored properties. These materials hold significant promise for applications in organic electronics and other advanced materials science fields. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and application of these novel conductive polymers.
References
Application Notes and Protocols for the Polymerization of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-7-iodo-9H-fluorene as a monomer in the synthesis of conjugated polyfluorene derivatives. The unique unsymmetrical substitution of this monomer offers potential for the synthesis of polymers with controlled regiochemistry, which can significantly influence their optoelectronic properties and suitability for various applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Introduction
Polyfluorenes are a prominent class of conjugated polymers known for their strong blue photoluminescence, high quantum yields, and excellent thermal stability. The properties of polyfluorenes can be readily tuned by introducing functional groups at the C9 position and by copolymerizing fluorene units with other aromatic monomers. The monomer, this compound, presents a unique case due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in common palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This difference in reactivity can be exploited to achieve regioselective polymerizations, leading to polymers with well-defined structures and potentially superior performance characteristics.
Polymerization Strategies
The primary methods for the polymerization of halogenated fluorene monomers are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used for the synthesis of polyarylenes. In the context of this compound, a step-growth polycondensation can be envisioned by reacting the monomer with a fluorene-based diboronic acid or diboronic ester comonomer. The higher reactivity of the C-I bond would preferentially lead to the formation of a polymer chain through reaction at the 7-position of the fluorene ring.
Sonogashira Polycondensation
The Sonogashira coupling reaction forms C-C bonds between aryl halides and terminal alkynes. This method can be employed to synthesize poly(fluorene-ethynylene)s, which often exhibit interesting liquid crystalline and optoelectronic properties. Similar to the Suzuki coupling, the greater reactivity of the C-I bond in this compound can be utilized for regioselective polymerization with a diethynyl comonomer.
Quantitative Data Summary
While specific experimental data for the homopolymerization of this compound is not extensively reported in the literature, the following tables summarize typical data obtained for closely related polyfluorene derivatives synthesized via Suzuki and Sonogashira polycondensations. This data can serve as a benchmark for researchers working with the target monomer.
Table 1: Typical Molecular Weight and Polydispersity Data for Polyfluorene Derivatives
| Polymerization Method | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Suzuki Polycondensation | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 15 - 70 | 30 - 150 | 1.5 - 2.5 |
| Sonogashira Polycondensation | 1,4-Diethynyl-2,5-bis(octyloxy)benzene | 10 - 40 | 20 - 80 | 1.8 - 3.0 |
Table 2: Typical Optoelectronic Properties of Blue-Emitting Polyfluorenes
| Property | Value Range |
| Absorption Maximum (λ_abs) in solution | 380 - 410 nm |
| Emission Maximum (λ_em) in solution | 410 - 450 nm |
| Photoluminescence Quantum Yield (PLQY) in solution | 0.5 - 0.9 |
| Electrochemical Band Gap | 2.8 - 3.1 eV |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura and Sonogashira polycondensations, which can be adapted for the polymerization of this compound. Note: Due to the differential reactivity of the C-I and C-Br bonds, careful optimization of the reaction conditions (catalyst, ligand, base, temperature, and reaction time) is crucial to control the regioselectivity of the polymerization.
Protocol 1: Suzuki-Miyaura Polycondensation
Objective: To synthesize a polyfluorene derivative via palladium-catalyzed cross-coupling of this compound with a diboronic ester comonomer.
Materials:
-
This compound (or a 9,9-disubstituted derivative)
-
Fluorene-based diboronic acid bis(pinacol) ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous solution of Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
-
Anhydrous and degassed solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the diboronic ester comonomer (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent to the flask to dissolve the monomers. Then, add the aqueous base solution (typically 2 M, 3-4 eq). If using a phase-transfer catalyst, add it at this stage.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-2 mol%).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them by GPC or TLC (to observe the disappearance of monomers).
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the polymer).
-
Drying: Dry the purified polymer under vacuum at 40-60 °C to a constant weight.
Protocol 2: Sonogashira Polycondensation
Objective: To synthesize a poly(fluorene-ethynylene) via palladium/copper-catalyzed cross-coupling of this compound with a diethynyl comonomer.
Materials:
-
This compound (or a 9,9-disubstituted derivative)
-
Diethynyl comonomer (e.g., 1,4-diethynylbenzene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) co-catalyst (e.g., Copper(I) iodide [CuI])
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., Toluene/amine mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq) and the diethynyl comonomer (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 cycles).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-3 mol%) and the copper(I) co-catalyst (typically 1-2 mol%).
-
Polymerization: Stir the reaction mixture at the desired temperature (can range from room temperature to 80 °C) for 24-48 hours under an inert atmosphere. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter the polymer. If the polymer is soluble, precipitate it by pouring the reaction mixture into methanol.
-
Purification: Wash the polymer with methanol to remove catalysts and unreacted monomers. Further purification can be done by dissolving the polymer in a suitable solvent (e.g., chloroform) and re-precipitating it into methanol.
-
Drying: Dry the polymer under vacuum.
Visualizations
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Caption: Regioselectivity in Polymerization.
Concluding Remarks
The use of this compound as a monomer opens up possibilities for the synthesis of novel polyfluorene derivatives with precisely controlled structures. The differential reactivity of the C-I and C-Br bonds is a key feature that can be harnessed to achieve regioselective polymerization, which is expected to have a profound impact on the material's photophysical and charge-transport properties. The protocols provided herein serve as a starting point for the development of synthetic procedures for these advanced materials. Researchers are encouraged to perform systematic optimization of the reaction conditions to achieve the desired polymer characteristics for their specific applications in organic electronics and drug development.
Application Notes and Protocols for Selective Stille Coupling of 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organotin compound with an organic halide or pseudohalide.[2] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and materials for organic electronics.[3] The reactivity of the organic halide partner follows the general trend I > Br > Cl, a principle that can be exploited for selective functionalization of dihalogenated substrates.[2]
This document provides a detailed experimental protocol for the selective Stille coupling of 2-Bromo-7-iodo-9H-fluorene, a versatile building block in organic synthesis. The higher reactivity of the carbon-iodine bond allows for the selective introduction of a desired moiety at the 7-position while leaving the bromine atom intact for subsequent transformations.
Reaction Principle
The selective Stille coupling of this compound with an organotin reagent (R-SnBu₃) proceeds via a palladium-catalyzed cycle. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] By carefully controlling the reaction conditions, the more reactive C-I bond is preferentially cleaved over the C-Br bond.
Experimental Protocol
This protocol describes a general procedure for the selective Stille coupling of this compound with a generic organotin reagent (e.g., tributyl(vinyl)stannane or tributyl(phenyl)stannane).
Materials:
-
This compound
-
Organotin reagent (e.g., Tributyl(vinyl)stannane or Tributyl(phenyl)stannane) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add anhydrous solvent (e.g., toluene) via syringe to dissolve the solids.
-
-
Addition of Reagents:
-
To the stirred solution, add the organotin reagent (1.1 equivalents) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-bromo-7-substituted-9H-fluorene.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the selective Stille coupling of this compound. Please note that optimal conditions may vary depending on the specific organotin reagent used.
| Parameter | Value |
| This compound | 1.0 mmol |
| Organotin Reagent | 1.1 mmol |
| Palladium Catalyst (Pd(PPh₃)₄) | 0.02 mmol (2 mol%) |
| Solvent (Toluene) | 10 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 70-95% |
Experimental Workflow
Caption: Experimental workflow for the selective Stille coupling of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be flammable and should be handled with care.
-
All reactions should be performed under an inert atmosphere to prevent degradation of the catalyst and reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The selective Stille coupling of this compound offers a reliable method for the synthesis of unsymmetrically substituted fluorene derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, this protocol enables the targeted modification of the fluorene core, providing access to a wide range of novel compounds for applications in drug discovery, materials science, and organic electronics. Careful control of reaction parameters is crucial for achieving high selectivity and yield.
References
Application Notes: 2-Bromo-7-iodo-9H-fluorene in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-7-iodo-9H-fluorene is a halogenated derivative of fluorene, a well-established building block for organic electronic materials. While direct applications of this compound in organic photovoltaics (OPVs) are not extensively documented in peer-reviewed literature, its unique structure with two different halogen atoms (bromine and iodine) at the 2 and 7 positions offers significant potential for the controlled synthesis of well-defined conjugated polymers for OPV applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization, making it an attractive monomer for creating advanced donor-acceptor copolymers. This document provides a comprehensive overview of the potential role of this compound in OPVs, including proposed synthetic strategies, detailed experimental protocols based on analogous fluorene derivatives, and expected performance metrics.
Introduction to this compound
This compound is a fluorene molecule substituted with a bromine atom at the C2 position and an iodine atom at the C7 position. The fluorene core provides good thermal stability and a high photoluminescence quantum yield, which are desirable properties for organic semiconductor materials. The presence of two different halogens allows for regioselective cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful tools for polymer synthesis. Specifically, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, enabling a sequential introduction of different aromatic units. This feature is particularly advantageous for the synthesis of alternating donor-acceptor copolymers, a key strategy for designing low bandgap materials for efficient OPVs.
Proposed Role in Organic Photovoltaics
The primary role of this compound in OPVs would be as a monomer for the synthesis of the p-type (donor) polymer in a bulk heterojunction (BHJ) solar cell. By carefully selecting the comonomers, it is possible to tune the electronic and optical properties of the resulting polymer to achieve:
-
Broad Absorption: To capture a larger portion of the solar spectrum.
-
Optimal HOMO/LUMO Energy Levels: To ensure efficient charge transfer to the n-type (acceptor) material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor).
-
High Hole Mobility: For efficient charge transport to the electrode.
-
Good Solubility and Film-Forming Properties: For ease of processing and optimal morphology of the active layer.
Data Presentation: Performance of Analogous Fluorene-Based OPVs
While specific data for OPVs based on this compound is not available, the following table summarizes the performance of representative OPV devices fabricated using donor-acceptor copolymers derived from the structurally similar 2,7-dibromofluorene. This data provides a benchmark for the potential performance of polymers synthesized from this compound.
| Polymer Donor (Fluorene-based) | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PFDTQxF | PC71BM | 0.47 | 4.48 | 32 | 0.78 | [1] |
| Polymer:PC71BM (1:2) | PC71BM | Not Specified | Not Specified | Not Specified | 1.22 | [2] |
| C1 | PC70BM | 0.51 | 2.50 | 35 | 0.45 | [3] |
| C2 | PC70BM | 0.56 | 2.01 | 30 | 0.34 | [3] |
Note: PCE = Power Conversion Efficiency, Voc = Open-circuit Voltage, Jsc = Short-circuit Current Density, FF = Fill Factor. The performance of OPV devices is highly dependent on the device architecture, processing conditions, and the choice of acceptor material.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a donor-acceptor copolymer using this compound as a starting monomer, based on established procedures for similar fluorene derivatives.
Protocol 1: Selective Suzuki Coupling for Monomer Functionalization
This protocol describes the selective reaction at the more reactive C-I bond of this compound with an electron-donating (or accepting) boronic acid or ester.
Materials:
-
This compound
-
Desired Arylboronic acid pinacol ester (e.g., a thiophene-based derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Phase transfer catalyst (e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the arylboronic acid pinacol ester (1.05 eq) in a mixture of toluene and water.
-
Add Na₂CO₃ (3.5 eq) and a phase transfer catalyst like Aliquat 336.
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 eq) under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting 2-bromo-7-aryl-9H-fluorene monomer by column chromatography on silica gel.
Protocol 2: Polymerization via Suzuki Coupling
This protocol describes the polymerization of the functionalized fluorene monomer with a diboronic ester of an acceptor (or donor) unit to form the final donor-acceptor copolymer.
Materials:
-
Purified 2-bromo-7-aryl-9H-fluorene monomer
-
Aromatic diboronic acid pinacol ester (comonomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or THF/Water)
-
Phase transfer catalyst (e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask, combine the 2-bromo-7-aryl-9H-fluorene monomer (1.0 eq) and the aromatic diboronic acid pinacol ester (1.0 eq).
-
Add the solvent mixture, base, and phase transfer catalyst.
-
Degas the mixture thoroughly with argon.
-
Add the palladium catalyst under an argon atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 48-72 hours. The viscosity of the solution will increase as the polymer forms.
-
End-cap the polymer chains by adding a small amount of bromobenzene and phenylboronic acid and stirring for another 4-6 hours.
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
Collect the final polymer and dry it under vacuum.
Protocol 3: OPV Device Fabrication (Conventional Architecture)
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS (hole transport layer)
-
The synthesized fluorene-based polymer (donor)
-
An appropriate acceptor (e.g., PC₇₁BM)
-
Solvent for active layer (e.g., chlorobenzene or o-dichlorobenzene)
-
Low work function metal for cathode (e.g., Ca, Al)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrates and anneal at 120-140 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Prepare a blend solution of the synthesized polymer and the acceptor material in a suitable solvent (e.g., 1:1.5 to 1:3 weight ratio).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. Anneal the active layer at an optimized temperature (typically 80-120 °C) to improve morphology.
-
Deposit the cathode by thermal evaporation of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of Al under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device to prevent degradation from air and moisture.
Mandatory Visualizations
Caption: Proposed synthetic workflow for a donor-acceptor copolymer.
Caption: Conventional OPV device architecture.
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced conjugated polymers for organic photovoltaic applications. Its unique halogenation pattern allows for a high degree of synthetic control, enabling the creation of well-defined donor-acceptor copolymers. While direct experimental data is currently lacking, the protocols and performance benchmarks provided in these application notes, based on analogous fluorene-based systems, offer a solid foundation for researchers to explore the potential of this versatile building block in the development of next-generation organic solar cells. The key to success will lie in the careful selection of comonomers and the optimization of polymerization and device fabrication conditions.
References
- 1. Synthesis and Photovoltaic Properties of Copolymers with Fluorinated Quinoxaline and Fluorene Moiety -Applied Chemistry for Engineering | 학회 [koreascience.kr]
- 2. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new donor-acceptor type copolymers based on fluorene derivatives for photovoltaic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Bromo-7-iodo-9H-fluorene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-Bromo-7-iodo-9H-fluorene from reaction mixtures. The methodologies described herein are based on established principles of organic compound purification and are tailored for fluorene derivatives. Three primary purification techniques are covered: column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).
Introduction
This compound is a halogenated aromatic hydrocarbon of interest in organic synthesis and materials science. Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or compromise the properties of the final product. The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity.
Potential Impurities
The synthesis of this compound typically involves the sequential halogenation of 9H-fluorene. Based on this, potential impurities in the crude reaction product may include:
-
Starting Material: Unreacted 9H-fluorene.
-
Mono-halogenated Intermediates: 2-Bromo-9H-fluorene and 2-iodo-9H-fluorene.
-
Isomers: Other positional isomers of bromo-iodo-fluorene.
-
Over-halogenated Products: Di-bromo, di-iodo, or tri-halogenated fluorenes.
-
Oxidation Product: 9-Fluorenone, a common yellow-colored impurity formed by oxidation at the C9 position.[1]
A successful purification strategy must effectively separate the desired product from these structurally similar compounds.
Purification Strategy Overview
A multi-step purification approach is often the most effective. A preliminary purification can be achieved by column chromatography to separate the bulk of the impurities. This is often followed by recrystallization to obtain a highly crystalline and pure product. For very challenging separations or to achieve the highest possible purity, preparative HPLC is a powerful technique.
Data Presentation
The following tables summarize the recommended conditions for each purification technique.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) or hexane and dichloromethane. |
| Loading Technique | Dry loading or wet loading in a minimal amount of a non-polar solvent. |
Table 2: Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Toluene | Fluorene and its derivatives often exhibit good solubility in hot toluene and lower solubility at room temperature.[2][3] |
| Heptane/Ethyl Acetate | A non-polar/polar solvent mixture that can be fine-tuned to achieve optimal solubility characteristics. |
| Methanol/Water | A polar protic/polar aprotic mixture suitable for compounds with some degree of polarity. |
Table 3: Preparative HPLC Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase column. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |
| Elution | Gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time. |
| Detection | UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the separation of this compound from a crude reaction mixture using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Before performing column chromatography, analyze the crude mixture by TLC to determine an appropriate solvent system. Test various ratios of hexane and ethyl acetate (or dichloromethane) to find a system that gives good separation between the desired product and impurities (a retention factor, Rf, of ~0.3 for the product is ideal).
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% hexane). Carefully pipette this solution onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (or dichloromethane) based on the prior TLC analysis.
-
Collect fractions in a fraction collector or test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude products with a relatively high initial purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., toluene, heptane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Preparative HPLC
Preparative HPLC is used for obtaining highly pure samples, typically on a smaller scale.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample vials
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of the product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a concentrated stock solution. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): If possible, develop the separation method on an analytical HPLC system with a similar stationary phase to determine the optimal gradient conditions for separating the target compound from its impurities.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample solution onto the column.
-
Run the gradient program, for example:
-
0-5 min: 5% B
-
5-30 min: Gradient from 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: Return to 5% B
-
-
Monitor the elution profile using the UV detector.
-
-
Fraction Collection: Collect the fraction corresponding to the peak of the desired product.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified this compound.
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Detailed workflow for column chromatography purification.
References
Application Notes and Protocols for Creating Blue-Emitting Materials with 2-Bromo-7-iodo-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of blue-emitting materials derived from 2-Bromo-7-iodo-9H-fluorene. This versatile building block offers the potential for creating a wide array of novel organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The differential reactivity of the bromine and iodine substituents allows for sequential, site-selective functionalization, enabling precise tuning of the optoelectronic properties of the resulting molecules.
Application Notes
This compound is a key precursor for the synthesis of asymmetrically and symmetrically substituted fluorene derivatives. These derivatives are of significant interest in the development of blue-emitting materials for OLEDs due to the inherent blue fluorescence of the fluorene core.[1] The substitution at the 2 and 7 positions allows for the extension of the π-conjugation and the introduction of various functional groups to modulate the emission wavelength, quantum efficiency, and charge transport properties of the material.[2][3]
The primary synthetic routes for modifying this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. A key advantage of this precursor is the ability to perform sequential couplings. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for the selective functionalization of the 7-position (iodo) while leaving the 2-position (bromo) intact for a subsequent, different coupling reaction. This stepwise approach is crucial for creating complex, non-symmetrical fluorene-based emitters with tailored properties.
Data Presentation
The photophysical and electroluminescent properties of fluorene-based blue-emitting materials are highly dependent on their molecular structure. The following table summarizes key performance data for a variety of 2,7-disubstituted fluorene derivatives to provide a comparative context for materials synthesized from this compound.
| Compound/Polymer Name | Role in OLED | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Poly(9,9-dihexylfluorene) | Emitter | 421 | 55 | ~1.2 | (0.16, 0.12) |
| 2,7-Bis(phenylethenyl)fluorene derivative | Emitter | 444 | N/A | 4.5 | (0.153, 0.312) |
| Spiro[fluorene-9,9′-xanthene] derivative (SFX-2BI) | Emitter | 428 | N/A | 2.61 | N/A |
| Poly[(9,9-dihexylfluorenyl-2,7-diyl)-co-(bithiophene)] | Emitter | 535 | 70 | ~2.0 | (0.38, 0.58) |
Experimental Protocols
Synthesis of 2-Aryl-7-bromo-9H-fluorene via Selective Suzuki Coupling
This protocol describes the selective Suzuki-Miyaura coupling at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed 3:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the 2-aryl-7-bromo-9H-fluorene.
Synthesis of 2-Aryl-7-alkynyl-9H-fluorene via Sequential Suzuki and Sonogashira Coupling
This protocol outlines the subsequent Sonogashira coupling at the C-Br bond of the previously synthesized 2-aryl-7-bromo-9H-fluorene.
Materials:
-
2-Aryl-7-bromo-9H-fluorene (from Protocol 3.1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a flame-dried Schlenk flask, add 2-aryl-7-bromo-9H-fluorene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-7-alkynyl-9H-fluorene.
Fabrication of a Solution-Processed OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED using a solution-processed emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized fluorene-based blue-emitting polymer/oligomer
-
Electron-transport layer material (e.g., TPBi - 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron-injection layer material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
Chlorobenzene or other suitable organic solvent
-
Deionized water
-
Isopropyl alcohol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrate by sonicating sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the synthesized fluorene-based emitter in chlorobenzene (or another suitable solvent) at a concentration of 5-10 mg/mL.
-
Spin-coat the emitter solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds inside the glovebox.
-
Anneal the film at 80-100 °C for 20-30 minutes to remove residual solvent.
-
-
Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, ~20-40 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) at controlled deposition rates.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Mandatory Visualizations
Caption: Synthetic workflow for blue-emitting materials.
Caption: OLED fabrication workflow.
Caption: Suzuki-Miyaura catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-7-iodo-9H-fluorene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-7-iodo-9H-fluorene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two primary electrophilic halogenation routes for the synthesis of this compound:
-
Route A: Iodination of 2-bromo-9H-fluorene.
-
Route B: Bromination of 2-iodo-9H-fluorene.
The choice of route may depend on the availability and cost of the starting materials.
Q2: What are the common side products in the synthesis of this compound?
A2: Common side products include:
-
Unreacted starting material (2-bromo-9H-fluorene or 2-iodo-9H-fluorene).
-
Di-halogenated byproducts such as 2,7-dibromo-9H-fluorene and 2,7-diiodo-9H-fluorene.
-
Poly-halogenated fluorene derivatives.
-
Oxidized products, such as the corresponding fluorenone derivatives.
Q3: How can I purify the final product?
A3: Purification of this compound can be challenging due to the similar polarities of the desired product and halogenated byproducts. A combination of the following techniques is often effective:
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/dichloromethane gradient) is the most common method.
-
Recrystallization: This can be effective for removing impurities with different solubilities. Common solvents for recrystallization of fluorene derivatives include ethanol, hexane, or a mixture of the two.
Q4: My reaction yield is consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical.
-
Formation of Byproducts: The formation of di-halogenated or poly-halogenated fluorenes reduces the yield of the desired product.
-
Difficult Purification: Loss of product during column chromatography or recrystallization.
-
Starting Material Purity: Impurities in the starting 2-bromo-9H-fluorene or 2-iodo-9H-fluorene can affect the reaction outcome.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction using TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Formation of di-halogenated byproducts. | Use a stoichiometric amount of the halogenating agent. Slow, dropwise addition of the halogenating agent at a low temperature can improve selectivity. | |
| Product loss during workup/purification. | Optimize the purification protocol. Use a less polar solvent system for column chromatography to better separate the desired product from byproducts. For recrystallization, perform small-scale solvent screening to find the optimal solvent. | |
| Multiple Spots on TLC after Reaction | Formation of various halogenated byproducts. | Improve the selectivity of the reaction by controlling the temperature and the rate of addition of the halogenating agent. |
| Presence of unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, a small additional portion of the halogenating agent might be necessary. | |
| Difficulty in Purifying the Product | Similar polarity of product and byproducts. | Employ a long chromatography column with a shallow solvent gradient. Alternatively, consider derivatizing the crude product to alter its polarity for easier separation, followed by removal of the derivatizing group. High-Performance Liquid Chromatography (HPLC) could also be an option for small-scale purification. |
Experimental Protocols
The following are proposed experimental protocols based on general procedures for the halogenation of fluorene derivatives. Optimization may be required for specific laboratory conditions.
Protocol 1: Iodination of 2-Bromo-9H-fluorene (Route A)
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-bromo-9H-fluorene (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.0-1.2 eq.) portion-wise over 30 minutes.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃) or trifluoroacetic acid (TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain this compound.
Protocol 2: Bromination of 2-Iodo-9H-fluorene (Route B)
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-iodo-9H-fluorene (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq.) in the same solvent dropwise over 1 hour.
-
Catalyst: A catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃) can be used.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Evaporate the solvent and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient).
Data Presentation
Table 1: Comparison of Electrophilic Halogenating Agents for Fluorene Derivatives.
| Halogenating Agent | Target Halogen | Typical Catalyst | Advantages | Disadvantages | Reported Yields (for similar dihalofluorenes) |
| N-Iodosuccinimide (NIS) | Iodine | Lewis Acids (e.g., FeCl₃, TFA) | Milder than I₂; easier to handle. | Can be less reactive. | 60-80% |
| Iodine (I₂) | Iodine | Oxidizing agent (e.g., HIO₃, HNO₃) | Readily available. | Can be corrosive and require an oxidizing co-reagent. | 50-75% |
| N-Bromosuccinimide (NBS) | Bromine | Lewis Acids (e.g., FeBr₃) or radical initiator (AIBN) | Selective brominating agent. | Can lead to radical side reactions at the 9-position. | 70-90% |
| Bromine (Br₂) | Bromine | Lewis Acids (e.g., FeBr₃) | Highly reactive. | Corrosive and hazardous; can lead to over-bromination. | 65-85% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
Technical Support Center: Suzuki Coupling of 2-Bromo-7-iodo-9H-fluorene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Bromo-7-iodo-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions include:
-
Homocoupling: This is the dimerization of the boronic acid or ester to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]
-
Protodeborylation: This involves the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This side reaction is influenced by factors such as high temperatures, prolonged reaction times, the presence of water, and the choice of base.[1]
-
Dehalogenation: This is the reduction of the carbon-halogen bond (C-Br or C-I) to a carbon-hydrogen bond, leading to the formation of mono-halogenated or fully reduced fluorene. This can be caused by hydride sources in the reaction mixture.
Q2: Which halogen is expected to react first in the Suzuki coupling of this compound?
A2: Generally, the carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond. This results in a lower bond dissociation energy for the C-I bond, facilitating a faster oxidative addition step, which is often the rate-determining step in the catalytic cycle. Therefore, the iodo substituent is expected to be more reactive and couple preferentially.[2]
Q3: Can the reactivity order of aryl halides in Suzuki coupling ever be inverted?
A3: While the typical reactivity trend is Ar-I > Ar-Br > Ar-Cl, there are instances where this can be nuanced. For example, with certain palladium/phosphine catalyst systems, such as those using PPh₃, aryl iodides have shown surprisingly poor reactivity at lower temperatures (around 50°C) compared to their aryl bromide counterparts.[3] This is thought to be related to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[3]
Q4: How can I promote selective mono-arylation at the 7-position (iodo-position)?
A4: To achieve selective mono-arylation at the more reactive iodo position, it is crucial to control the reaction stoichiometry and conditions. Using a slight excess of the boronic acid (e.g., 1.1 equivalents) and carefully monitoring the reaction progress can help prevent or minimize the second coupling at the bromo position. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also favor mono-substitution.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). Consider using a precatalyst that is readily reduced. |
| Poor solubility of reagents | Try a different solvent system. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the base.[1] | |
| Inefficient transmetalation | The choice of base is critical for activating the boronic acid.[4] Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] |
| Inefficient catalyst reduction | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[1] | |
| Significant Protodeborylation | High temperature or long reaction time | Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Unsuitable base or solvent | The presence of excess water and a strong base can accelerate protodeborylation. Consider using a milder base or anhydrous conditions if compatible with your system. | |
| Formation of Dehalogenated Byproduct | Presence of a hydride source | Some bases or solvents (e.g., alcohols) can act as hydride donors.[1] Ensure all reagents and solvents are pure and dry. |
| Lack of Selectivity (Di-substitution) | Reaction conditions too harsh | Reduce the reaction temperature and time to favor mono-arylation at the more reactive iodo-position. |
| Incorrect stoichiometry | Use a controlled amount of the boronic acid (e.g., 1.05-1.1 equivalents) to limit the extent of the second coupling. |
Data Presentation
Table 1: Reactivity Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [2] |
| DNA-conjugated Aryl Bromide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [2] |
Experimental Protocols
General Protocol for Selective Mono-arylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system (previously degassed) and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: 2-Bromo-7-iodo-9H-fluorene Polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the polymerization of 2-Bromo-7-iodo-9H-fluorene. It covers common issues encountered during Suzuki and Yamamoto coupling reactions, offering solutions to achieve desired polymer characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My polymerization resulted in a low molecular weight polymer. What are the common causes and how can I fix it?
A: Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Possible Causes:
-
Impure Monomers: Residual impurities can terminate the polymerization chain reaction prematurely.
-
Non-stoichiometric Monomer Ratio: An imbalance in the ratio of the reacting monomers in Suzuki coupling reactions can lead to a lower degree of polymerization.[2]
-
Inefficient Catalyst System: The choice and concentration of the catalyst and ligands are critical. Excessively high catalyst concentrations do not necessarily lead to higher molecular weights and can promote side reactions.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact polymer chain growth. Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.[1]
-
Presence of Oxygen: Oxygen can lead to oxidative side reactions, including the formation of fluorenone defects, which can interfere with the polymerization process.[2]
-
-
Solutions:
-
Monomer Purification: Ensure the highest possible purity of your this compound and any co-monomers. Recrystallization and column chromatography are effective purification methods.[2][3]
-
Precise Stoichiometry: Carefully measure and maintain a 1:1 stoichiometric ratio between the dihalo- and diboronic acid-functionalized monomers for Suzuki coupling.[2]
-
Catalyst Optimization: The optimal catalyst loading is a balance between achieving a high molecular weight and avoiding side reactions. Typically, a lower catalyst concentration is preferable.
-
Reaction Condition Optimization: Empirically determine the optimal reaction temperature and time for your specific system. Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC).[2]
-
Maintain Inert Atmosphere: Conduct the entire polymerization under a strict inert atmosphere (e.g., using a glovebox or Schlenk line techniques) to prevent exposure to oxygen.[2]
-
2. Q: My reaction mixture turned into an insoluble gel. What causes gelation and how can I prevent it?
A: Gelation is a common problem in polyfluorene synthesis, primarily caused by cross-linking reactions that form an insoluble polymer network.[2]
-
Possible Causes:
-
Oxidative Defects (Fluorenone Formation): Oxidation at the C9 position of the fluorene monomer leads to the formation of fluorenone keto-defects, which can act as cross-linking sites.[2]
-
Trifunctional Impurities: The presence of reactive impurities with more than two functional groups in the monomers can lead to branching and gelation.[2]
-
High Catalyst Concentration: Excessively high catalyst concentrations can sometimes promote side reactions that lead to branching and gelation.[2]
-
Prolonged Reaction Times at High Temperatures: Extended reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and the formation of cross-links.[2]
-
-
Solutions:
-
Rigorous Monomer Purification: This is critical to remove any trifunctional impurities.[2]
-
Degassing of Solvents and Reagents: Thoroughly degas all solvents and reagents to remove dissolved oxygen and prevent fluorenone formation.[2]
-
Maintain an Inert Atmosphere: Strictly exclude oxygen from the reaction system.[2]
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required for efficient polymerization.
-
Control Reaction Time and Temperature: Monitor the reaction to avoid unnecessarily long reaction times at high temperatures.
-
3. Q: How can I effectively purify the synthesized polyfluorene?
A: Proper purification is essential to remove residual catalyst, oligomers, and other impurities that can affect the polymer's properties.
-
Purification Protocol:
-
Precipitation: After the reaction, cool the mixture to room temperature and precipitate the polymer by slowly adding the organic solution to a large volume of a non-solvent like methanol with vigorous stirring.[2]
-
Filtration and Washing: Filter the precipitated polymer and wash it thoroughly with the non-solvent (e.g., methanol) to remove soluble impurities.[2]
-
Soxhlet Extraction: For further purification, perform a Soxhlet extraction. This is a highly effective method for removing low molecular weight fractions and residual catalyst. A common sequence of solvents for Soxhlet extraction is methanol, acetone, and finally, the solvent in which the desired polymer is soluble (e.g., chloroform or THF) to collect the pure polymer fraction.[2][4]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) overnight to remove all traces of solvent.[2]
-
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for Suzuki and Yamamoto polymerizations of fluorene derivatives and their effect on the resulting polymer's molecular weight and polydispersity index (PDI). Note that specific conditions for this compound may require optimization.
| Polymerization Method | Catalyst System | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| Suzuki Coupling | Pd(OAc)₂ / PPh₃ | 1-2 | K₂CO₃ | Toluene/Water | 90 | 24-48 | 9.3 | 1.9 |
| Suzuki Coupling | Pd(PPh₃)₄ | 0.055 equiv | K₂CO₃ | 1,4-Dioxane/Water | 100 | 24 | - | - |
| Mechanochemical Suzuki | Pd(OAc)₂ | 10 | K₂CO₃ | Solvent-free | Room Temp | 0.5 | 5.8 | 1.8 |
| Yamamoto Coupling | Ni(COD)₂ / 2,2'-bipyridyl | - | - | Toluene/DMF | 90 | 4.5-7.5 | 38 | - |
Data compiled from various sources and represents general trends.[2][5][6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Polymerization
This protocol provides a general method for the Suzuki coupling polymerization of a dihalofluorene with a fluorene diboronic acid derivative.
-
Monomer and Reagent Preparation: Ensure both the this compound (or its derivative) and the corresponding fluorene diboronic acid or ester are of high purity. All solvents and the base (e.g., K₂CO₃) should be thoroughly degassed.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the dihalofluorene monomer, the diboronic acid monomer in a 1:1 stoichiometric ratio, the base (typically 2-4 equivalents per monomer unit), and the palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system, commonly a biphasic mixture like Toluene/Water (4:1 ratio).[2]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GPC. A typical reaction time is 24-48 hours.[2]
-
Work-up and Purification: Follow the purification protocol described in the FAQ section (Precipitation, Filtration, Soxhlet Extraction, and Drying).
Protocol 2: General Procedure for Yamamoto Polymerization
This protocol outlines a general procedure for the Yamamoto coupling of a dihalofluorene monomer.
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, generate the active Ni(0) catalyst. This is typically done by reducing a Ni(II) salt (e.g., NiCl₂) with a reducing agent like zinc dust in the presence of a ligand such as 2,2'-bipyridine and triphenylphosphine (TPP) in a solvent like DMF or toluene. Heat the mixture (e.g., to 90°C) to facilitate catalyst formation.[6]
-
Monomer Addition: Add a degassed solution of the this compound monomer in a dry, degassed solvent to the activated catalyst mixture.[6]
-
Polymerization: Maintain the reaction at an elevated temperature (e.g., 90°C) with continuous stirring. The polymerization time can vary from a few hours to a couple of days.[6]
-
Work-up and Purification: Quench the reaction (e.g., with acidified methanol). Precipitate, filter, and purify the polymer using the methods described in the FAQ section, particularly Soxhlet extraction.
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: General catalytic cycle for Suzuki cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. iitk.ac.in [iitk.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-7-iodo-9H-fluorene Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 2-Bromo-7-iodo-9H-fluorene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
The main challenge is achieving selective coupling at either the C7-iodo or the C2-bromo position. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] This inherent reactivity difference allows for selective functionalization at the C7-iodo position under milder conditions.[2]
Q2: How does catalyst loading affect the selectivity of the reaction?
Catalyst loading is a critical parameter. Lower catalyst loading generally favors selective coupling at the more reactive C7-iodo position. Higher catalyst loading, along with more forcing conditions like elevated temperatures, can lead to a loss of selectivity and result in a mixture of mono-substituted (at both iodo and bromo positions) and di-substituted products.
Q3: Is it possible to achieve selective coupling at the C2-bromo position?
While less common due to the lower reactivity of the C-Br bond, selective coupling at the C2-bromo position can be attempted after the C7-iodo position has been functionalized. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and potentially a different catalyst system.[2]
Q4: What are the most common cross-coupling reactions performed on this compound?
The most common cross-coupling reactions for this substrate include Suzuki-Miyaura (for C-C bond formation with boronic acids/esters), Sonogashira (for C-C bond formation with terminal alkynes), Heck (for C-C bond formation with alkenes), and Buchwald-Hartwig amination (for C-N bond formation with amines).[1][3]
Q5: Can I perform a double cross-coupling to substitute both the bromine and iodine?
Yes, a sequential or one-pot double cross-coupling is possible. Typically, the more reactive iodine at the C7-position is substituted first under milder conditions. Subsequently, the less reactive bromine at the C2-position can be substituted under more forcing conditions.[1]
Troubleshooting Guides
Issue 1: Low or No Yield
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
TLC/LC-MS analysis shows only starting materials.
| Possible Causes | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure that Pd(II) sources are adequately reduced to the active Pd(0) species in situ.[1] |
| Inappropriate Ligand | For electron-rich fluorene systems, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress.[4] |
| Impure Reagents/Solvents | Ensure all reagents and solvents are anhydrous and of high purity. Degas solvents to remove oxygen, which can deactivate the catalyst.[4][5] |
| Poor Base Selection | The choice of base is critical and reaction-dependent. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used.[1] |
Issue 2: Poor Regioselectivity (Mixture of C-I and C-Br coupled products)
Symptoms:
-
Formation of a mixture of 2-bromo-7-substituted-fluorene and 2-substituted-7-iodo-fluorene.
-
Presence of di-substituted product.
| Possible Causes | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature to favor selective coupling at the more reactive C-I bond.[6] |
| High Catalyst Loading | Reduce the catalyst loading to decrease the rate of the less favored C-Br bond activation. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired mono-substituted product at the C-I position is maximized.[6] |
| Highly Reactive Catalyst | Consider using a less reactive palladium catalyst system to enhance selectivity.[6] |
Issue 3: Formation of Side Products (e.g., Homocoupling)
Symptoms:
-
Presence of homocoupled products of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions).
-
Formation of dehalogenated fluorene.
| Possible Causes | Troubleshooting Steps |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1][5] |
| Inappropriate Base | For Sonogashira reactions, an excess of a strong base can sometimes promote alkyne homocoupling (Glaser coupling). |
| Protodeboronation (Suzuki) | This side reaction can be minimized by using milder bases, anhydrous conditions, or shorter reaction times.[5] |
| Dehalogenation | This can be promoted by certain solvents or bases acting as hydride donors. Ensure reagents are anhydrous unless water is part of the solvent system.[2] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C7-Iodo Position
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Data Presentation
Table 1: Catalyst Loading and Reaction Conditions for Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Dibromofluorene derivative | Pd(OAc)₂ (0.01) | SPhos (0.012) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| 2 | 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85-95 |
| 3 | 2,6-Dibromo-9H-fluorene | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 85 | 18 | Modest-Good |
Note: This table presents representative conditions for related dihaloaromatic compounds to guide optimization for this compound.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Purification of 2-Bromo-7-iodo-9H-fluorene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-7-iodo-9H-fluorene and its derivatives. The information provided is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as mono-halogenated fluorenes or the corresponding fluorenone precursor.[1][2] Over-reaction can lead to di-brominated or di-iodinated species. Additionally, side-products from coupling reactions (if applicable) and residual catalysts are often present.[3] The precursor, 9-fluorenone, is often yellow, and its presence can impart a yellow color to the final product.[1][2]
Q2: Which primary purification technique is recommended for this compound derivatives?
A2: Both column chromatography and recrystallization are highly effective for purifying fluorene derivatives.[2][4] Column chromatography is excellent for separating compounds with different polarities, such as removing a more polar fluorenone impurity from a less polar fluorene derivative.[2][5][6] Recrystallization is a simpler method, ideal when the target compound and impurities have significantly different solubilities in a specific solvent.[4][7] For halogenated compounds that are difficult to separate, High-Performance Liquid Chromatography (HPLC), particularly with fluorinated stationary phases, can offer superior resolution.[8][9]
Q3: My purified this compound derivative is unstable or changes color upon storage. What should I do?
A3: Fluorene derivatives can be sensitive to light and air.[10] Partial oxidation of the fluorenol at the C9 position back to a fluorenone-type compound can occur, often resulting in a yellow coloration.[1] To prevent degradation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1][10]
Q4: How can I improve the separation of my di-halogenated fluorene from mono-halogenated starting materials?
A4: The polarity difference between mono- and di-halogenated fluorenes can be subtle. For column chromatography, a very non-polar eluent system, such as hexane with a small amount of a slightly more polar solvent like dichloromethane or toluene, is often required.[3] Careful optimization using Thin-Layer Chromatography (TLC) is critical to find the ideal solvent ratio.[2][4] Alternatively, preparative HPLC using a phenyl-hexyl or a PFP (pentafluorophenyl) column may provide the necessary selectivity for separating compounds with different halogenation patterns due to differing pi-pi interactions.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Incorrect Solvent System (Mobile Phase) | Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired product.[4] For separating halogenated fluorenes, start with a non-polar solvent like hexane and gradually increase polarity by adding small amounts of toluene, dichloromethane, or ethyl acetate.[3] |
| Overlapping Bands / Co-elution of Impurities | If TLC shows poor separation, consider switching the stationary phase. If using silica gel, try alumina, or vice-versa.[5][11] For difficult separations of halogenated isomers, a fluorinated HPLC column may offer better selectivity.[8] |
| Compound Degradation on the Column | Some fluorene derivatives can be sensitive to the acidic nature of standard silica gel.[1] Consider using deactivated (neutral) silica gel or alumina. Alternatively, recrystallization may be a better option to avoid degradation.[1] |
| Cracked or Channeled Column Packing | Improperly packed columns lead to poor separation. Ensure the stationary phase is packed uniformly as a slurry and is never allowed to run dry.[4] |
Issue 2: Problems with Recrystallization
| Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | This occurs when the compound's melting point is lower than the solvent's boiling point or when high levels of impurities are present.[1][4] Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] |
| No Crystal Formation Upon Cooling | The solution may not be sufficiently saturated (too much solvent used) or cooling is too rapid.[4] Boil off some solvent to increase the concentration.[4] Allow the solution to cool slowly to room temperature before moving to an ice bath.[1][4] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1][4] |
| Low Recovery of Purified Product | Too much solvent was used, or the product has significant solubility in the cold solvent.[4][12] Use the minimum amount of hot solvent to dissolve the product.[12] Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration.[1][12] Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Purity Does Not Improve Significantly | The impurities have very similar solubility characteristics to the product in the chosen solvent.[4] Try a different recrystallization solvent or a multi-solvent system (e.g., dissolving in a good solvent like dichloromethane and adding a poor solvent like hexane until turbidity appears).[12] If recrystallization fails, column chromatography is the recommended alternative.[4] |
Purification Data Overview
The efficiency of purification is highly dependent on the chosen method and the nature of the impurities. The following table summarizes typical outcomes for multi-step recrystallization of fluorene, which can be extrapolated to its derivatives.
| Purification Stage | Typical Purity Achieved | Typical Yield | Notes |
| Crude Product | 65% - 75% | - | Purity based on initial fluorene fraction from coal tar.[13] |
| First Recrystallization | ~90% | >80% | A single cooling and dissolution crystallization step significantly removes bulk impurities.[13] |
| Second Recrystallization | >95% | >65% (overall) | Meets requirements for many industrial applications.[13] |
| Third Recrystallization | >99% | >50% (overall) | High purity suitable for sensitive applications like organic electronics, but with a significant drop in overall yield.[13] |
Experimental Protocols & Workflows
Purification Decision Workflow
The choice of purification method depends on the initial purity of the crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for separating a this compound derivative from more polar impurities like fluorenone.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. For fluorene derivatives, start with Hexane/Dichloromethane or Hexane/Toluene mixtures.[3] The ideal system should give the target compound an Rf value of approximately 0.2-0.4.[4]
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[2][5]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent (e.g., hexane).[2]
-
Pour the slurry into the column and tap gently to ensure even packing.[2][11] Add more solvent as needed, ensuring the column does not run dry.[4][11]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.[5]
-
The less polar this compound derivative should elute first.
-
Collect fractions in separate test tubes and monitor them using TLC.[2]
-
If more polar impurities (like fluorenone) are present, gradually increase the eluent's polarity to wash them off the column.[2]
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective if the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold.[1]
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., toluene, ethyl acetate, hexane, or ethanol/water mixtures) to find a suitable one. The ideal solvent dissolves the compound when hot but not when cold.[4][7]
-
Dissolution:
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Dry the crystals on the funnel under vacuum, then transfer them to a watch glass or a vacuum oven for final drying.[1]
-
Experimental Workflow: Column Chromatography
The following diagram illustrates the sequential steps involved in a typical column chromatography experiment.
Caption: Step-by-step workflow for purification via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. api.creol.ucf.edu [api.creol.ucf.edu]
- 4. benchchem.com [benchchem.com]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. researchgate.net [researchgate.net]
- 7. RECRYSTALIZATION | PPTX [slideshare.net]
- 8. analytical-sales.com [analytical-sales.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
debromination vs deiodination side reactions in fluorene synthesis
Welcome to the technical support center for fluorene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges encountered during the synthesis of fluorene and its derivatives. Here, you will find detailed guides and frequently asked questions (FAQs) addressing common side reactions, specifically debromination and deiodination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in fluorene synthesis involving halogenated precursors?
When synthesizing fluorene derivatives, particularly through cross-coupling reactions like Suzuki-Miyaura or Ullmann couplings, one of the most prevalent side reactions is hydrodehalogenation. This reaction involves the replacement of a halogen atom (bromine or iodine) on your fluorene precursor with a hydrogen atom, leading to the formation of an undesired dehalogenated byproduct. This reduces the overall yield of your target fluorene derivative.
Q2: Which is a more significant issue: debromination or deiodination?
In general, deiodination is a more significant side reaction than debromination. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, aryl iodides are more reactive in palladium-catalyzed coupling reactions and also more susceptible to hydrodehalogenation. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl. This higher reactivity means that under conditions that can promote the desired coupling, the competing deiodination side reaction often proceeds at a faster rate compared to debromination.
Q3: What are the primary causes of debromination and deiodination side reactions?
Several factors can contribute to the prevalence of these side reactions:
-
Catalyst Activity and Stability: The choice of palladium catalyst and ligands is crucial. Highly active catalysts can sometimes promote the undesired reductive dehalogenation. Catalyst degradation can also lead to species that favor this side reaction.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Presence of Hydride Sources: The hydrogen atom that replaces the halogen is often sourced from solvents (like alcohols), bases, or even trace amounts of water in the reaction mixture.
-
Ligand Choice: The steric and electronic properties of the phosphine ligands used in palladium catalysis can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation. Bulky and electron-rich ligands can sometimes stabilize the intermediates that lead to the desired product, thereby suppressing dehalogenation.
Troubleshooting Guides
Issue: Low yield of the desired fluorene product with significant formation of a dehalogenated byproduct.
This is a classic symptom of prevalent debromination or deiodination. The following troubleshooting steps can help mitigate this issue.
1. Catalyst and Ligand Selection:
The choice of the palladium catalyst and associated ligands is a critical first step in minimizing dehalogenation.
-
Recommendation: For Suzuki-Miyaura couplings, consider using pre-formed palladium(0) catalysts or in situ generated catalysts with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands have been shown to promote the desired reductive elimination step over the competing hydrodehalogenation.
-
Rationale: These ligands can accelerate the rate of the desired cross-coupling reaction, making it more competitive with the dehalogenation pathway.
2. Reaction Parameter Optimization:
Fine-tuning the reaction conditions can significantly impact the product distribution.
-
Temperature: Start with the lowest temperature at which the desired reaction proceeds at a reasonable rate. Gradually increase the temperature only if necessary. High temperatures often accelerate the rate of dehalogenation more than the desired coupling.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Avoid unnecessarily long reaction times, as this can lead to increased byproduct formation.
-
Base Selection: The choice of base can influence the reaction outcome. For Suzuki-Miyaura reactions, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like alkoxides, which can also act as hydride donors.
3. Solvent and Reagent Purity:
The reaction environment must be carefully controlled to eliminate potential hydride sources.
-
Solvents: Use anhydrous, deoxygenated solvents. If using protic solvents like alcohols, consider switching to aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, using a deuterated solvent (e.g., CD₃OD) can help in mechanistic studies to trace the source of the hydrogen.
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and to minimize moisture.
Quantitative Data Summary
| Halogen Precursor | Relative Rate of Desired Coupling | Relative Rate of Dehalogenation | Expected Yield of Dehalogenated Byproduct |
| Iodo-fluorene | Faster | Faster | Higher |
| Bromo-fluorene | Slower | Slower | Lower |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Ullmann couplings, with specific recommendations to minimize dehalogenation side reactions.
Protocol 1: Suzuki-Miyaura Coupling to Synthesize a 2,2'-Diarylfluorene Precursor
This protocol is designed to minimize hydrodehalogenation.
Materials:
-
2,2'-Dihalobiphenyl (iodo or bromo substituted)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2,2'-dihalobiphenyl (1.0 equiv.), arylboronic acid (2.2 equiv.), palladium catalyst (e.g., 2-5 mol % Pd), and ligand (e.g., 4-10 mol %).
-
Addition of Base and Solvent: Add the base (3.0 equiv.) and the anhydrous, deoxygenated solvent.
-
Reaction Execution: Stir the mixture at the lowest effective temperature (e.g., starting at 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Tip: If significant dehalogenation is observed, try lowering the reaction temperature, using a milder base, or screening different palladium/ligand combinations.
Protocol 2: Ullmann Homocoupling for Fluorene Synthesis
This protocol is for the intramolecular cyclization of a 2,2'-dihalobiphenyl to form a fluorene derivative.
Materials:
-
2,2'-Dihalobiphenyl (iodo or bromo substituted)
-
Copper reagent (e.g., copper powder, CuI)
-
High-boiling point solvent (e.g., DMF, NMP)
-
Optional: Ligand (e.g., 1,10-phenanthroline)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2,2'-dihalobiphenyl (1.0 equiv.) and the copper reagent (2.0-4.0 equiv.).
-
Solvent and Ligand Addition: Add the high-boiling point solvent and the optional ligand.
-
Reaction Execution: Heat the mixture to a high temperature (typically > 150 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter to remove the excess copper. Dilute the filtrate with an organic solvent and wash extensively with water to remove the high-boiling point solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Troubleshooting Tip: Dehalogenation in Ullmann reactions can be problematic. Ensure your copper is activated and that the reaction is performed under strictly anhydrous and inert conditions. The use of a ligand can sometimes moderate the reactivity and improve the yield of the desired product.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathways and the competing dehalogenation side reactions.
Caption: Simplified workflow for Suzuki-Miyaura coupling in fluorene synthesis.
Caption: Simplified workflow for Ullmann coupling in fluorene synthesis.
impact of solvent choice on 2-Bromo-7-iodo-9H-fluorene reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on reactions involving 2-Bromo-7-iodo-9H-fluorene. The information is tailored for researchers, scientists, and professionals in drug development to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a typical cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is inherently weaker and therefore more reactive than the carbon-bromine (C-Br) bond in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.[1][2] Consequently, reactions will preferentially occur at the 7-position (iodine) under appropriate conditions, allowing for selective mono-functionalization. The general order of reactivity for aryl halides is I > Br > Cl.[1]
Q2: How does solvent polarity generally influence the rate of Suzuki-Miyaura or Sonogashira couplings?
A2: Solvent choice is a critical parameter that can significantly influence reaction rates and even selectivity.[3][4] Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), can accelerate reaction rates.[4] This is often because they can effectively solvate and stabilize charged or polar intermediates and transition states that form during the catalytic cycle, particularly during oxidative addition.[4][5][6] Nonpolar solvents like toluene or tetrahydrofuran (THF) are also effective but may result in slower reaction rates compared to their polar aprotic counterparts.[5]
Q3: I want to achieve selective mono-coupling at the C-I position. What is a good starting point for solvent selection?
A3: To favor selective mono-coupling at the more reactive iodine position, it is best to start with less forcing reaction conditions. Using a nonpolar or moderately polar solvent such as toluene, 1,4-dioxane, or THF is recommended. These solvents are less likely to promote the more difficult oxidative addition at the C-Br bond, thereby enhancing selectivity for the C-I position.
Q4: My reaction is very slow or has stalled. Can changing the solvent improve the conversion rate?
A4: Yes, if your reaction is sluggish, switching to a more polar aprotic solvent can often increase the rate and drive the reaction to completion.[4] Solvents like DMF or DMSO can enhance the solubility of reagents and, more importantly, stabilize polar transition states in the catalytic cycle, which can lower the activation energy of the rate-limiting step.[4][6] However, be aware that increasing the reaction rate with a more polar solvent might also decrease the selectivity between the C-I and C-Br sites.
Q5: What are common side reactions, and can they be influenced by the solvent?
A5: Common side reactions in cross-coupling chemistry include homocoupling of the coupling partners and dehalogenation (reduction) of the starting material.[7] The choice of solvent can play a role. For instance, in Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) can be a significant issue, which can be minimized by using thoroughly degassed solvents and maintaining an inert atmosphere.[8] In some cases, the solvent can also affect catalyst stability and speciation, which in turn can influence the prevalence of side reactions.[6]
Troubleshooting Guide
| Problem | Potential Cause Related to Solvent | Suggested Solution |
| Low or No Reaction | Poor solubility of reactants or catalyst. Suboptimal solvent polarity for the catalytic cycle. | Ensure all components are soluble at the reaction temperature. Switch to a more polar aprotic solvent like DMF, DMSO, or NMP to potentially accelerate the rate.[4] |
| Poor Selectivity (Reaction at both C-I and C-Br) | Reaction conditions are too harsh (high temperature, overly active catalyst). The solvent is excessively stabilizing the transition state for C-Br bond activation. | Lower the reaction temperature. Switch to a less polar solvent such as toluene or 1,4-dioxane to disfavor the more difficult C-Br oxidative addition. |
| Homocoupling Side Products | Presence of oxygen in the solvent. The solvent is not adequately stabilizing the active catalytic species, leading to decomposition pathways. | Use a solvent that has been rigorously degassed via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[8] |
| Debromination/Deiodination | The solvent may participate in or facilitate catalyst decomposition pathways that lead to reductive dehalogenation. | Ensure the solvent is anhydrous and pure. Sometimes, changing the solvent and base combination can mitigate this issue. |
Impact of Solvent on Suzuki-Miyaura Coupling of this compound
The following table presents illustrative data on how solvent choice can affect the outcome of a hypothetical Suzuki-Miyaura coupling of this compound with one equivalent of phenylboronic acid, targeting mono-alkylation at the C-I position.
| Solvent | Dielectric Constant (ε) | Typical Temp. (°C) | Reaction Time (h) | Conversion (%) | Selectivity (Mono-iodo product : Di-substituted) |
| Toluene | 2.4 | 100 | 12 | >95% | 98 : 2 |
| 1,4-Dioxane | 2.2 | 100 | 12 | >95% | 97 : 3 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 18 | 90% | 95 : 5 |
| Acetonitrile (MeCN) | 37.5 | 80 | 6 | >99% | 90 : 10 |
| Dimethylformamide (DMF) | 36.7 | 110 | 4 | >99% | 85 : 15 |
Note: This data is representative and intended to illustrate general trends. Actual results will depend on the specific catalyst, ligand, base, and substrate used.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This procedure details a typical experiment for the selective functionalization at the C-I bond of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the potassium carbonate.
-
Add the degassed toluene/water solvent mixture via cannula. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the fluorene starting material.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Solvent Selection
Caption: A decision tree for selecting a solvent based on the desired reaction outcome.
Impact of Solvent on the Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. books.lucp.net [books.lucp.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
managing air-sensitive reagents in 2-Bromo-7-iodo-9H-fluorene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-7-iodo-9H-fluorene, with a focus on managing air-sensitive reagents in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use inert atmosphere techniques when working with this compound in cross-coupling reactions?
A1: While this compound itself is a relatively stable solid, the palladium catalysts, phosphine ligands, and organometallic reagents (like boronic acids/esters in Suzuki coupling) used in these reactions are often highly sensitive to oxygen and moisture.[1] Exposure to air can lead to:
-
Catalyst Decomposition: The active Pd(0) catalyst can be oxidized to inactive Pd(II), often observed as the formation of a black precipitate known as "palladium black".[2]
-
Ligand Oxidation: Electron-rich phosphine ligands are susceptible to oxidation, which can inhibit their ability to coordinate to the palladium center, thus hindering the catalytic cycle.
-
Side Reactions: The presence of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions (Glaser coupling).[3]
Q2: What is the expected reactivity order for the bromine and iodine substituents on this compound in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[3][4] This allows for the selective functionalization of this compound. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst, meaning the iodine at the 7-position will typically react preferentially over the bromine at the 2-position under carefully controlled conditions.[3]
Q3: How should I store this compound and the air-sensitive reagents for its reactions?
A3:
-
This compound: This compound should be stored in a tightly sealed container in a cool, dry, and dark place.
-
Air-Sensitive Reagents (e.g., Palladium Catalysts, Phosphine Ligands): These should be stored under an inert atmosphere (argon or nitrogen), preferably in a glovebox or a desiccator.[2] For reagents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles), it is crucial to maintain this atmosphere during and after use by employing proper syringe and cannula techniques.
Q4: What are the primary safety concerns when working with this compound and its derivatives?
A4: According to GHS classifications, this compound may cause skin and serious eye irritation.[5] Its derivatives, such as 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene, may also cause respiratory irritation.[6] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Troubleshooting Guides
Suzuki Coupling Reactions
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere techniques were used to prevent catalyst oxidation. |
| Degradation of Boronic Acid/Ester | Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). Store boronic acids in a desiccator. |
| Insufficient Base Activity | Use a freshly opened or properly stored anhydrous base. Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Ensure solvents are thoroughly deoxygenated by methods like freeze-pump-thaw or sparging with an inert gas. |
| Suboptimal Temperature | Incrementally increase the reaction temperature. Aryl bromides often require higher temperatures than aryl iodides for efficient coupling.[8] |
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Improve degassing of solvents and reaction vessel. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Premature Catalyst Decomposition | Use a more robust phosphine ligand that can stabilize the palladium catalyst. Lower the reaction temperature if possible. |
| Hydrolysis of Boronic Acid | Minimize the amount of water in the reaction, or use a boronic ester which is more resistant to hydrolysis. |
Sonogashira Coupling Reactions
Issue 1: Reaction Stalls or Fails to Initiate
| Possible Cause | Troubleshooting Step |
| Inactive Palladium or Copper Catalyst | Use fresh Pd and Cu(I) catalysts. Copper(I) iodide can degrade over time and should be a white to off-white powder. |
| Impure Starting Materials | Purify the this compound and the alkyne to remove any impurities that could poison the catalyst. |
| Insufficiently Basic Conditions | The amine base is crucial for deprotonating the alkyne. Ensure the base is dry and used in sufficient excess (often it can be used as the solvent).[3] |
| Inert Atmosphere Not Maintained | Oxygen can lead to the homocoupling of the alkyne (Glaser coupling).[3] Ensure rigorous exclusion of air. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. The coupling at the iodo-position can often be achieved at room temperature.[3] |
| Inappropriate Solvent | Some solvents can promote the formation of palladium black. Consider switching to a different solvent system (e.g., THF, toluene/amine mixtures). |
| Ligand Dissociation | Use a phosphine ligand that forms a more stable complex with palladium. |
Quantitative Data Summary
The following tables provide representative quantitative data for Suzuki and Sonogashira reactions involving halo-fluorene derivatives. Note that optimal conditions for this compound may require specific optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-fluorenes
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Dibromofluorene derivative | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High |
| 2 | 2,7-Dibromofluorene derivative | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 |
| 3 | 2,7-Dibromofluorene derivative | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good |
Data adapted from protocols for closely related dibromo-fluorene derivatives.[2]
Table 2: Representative Conditions for Sonogashira Coupling of Halo-fluorenes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromo-9H-fluorene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Triethylamine | Toluene/Et₃N | 40-60 | Varies | Not Specified |
| 2 | Aryl Iodide | Phenylacetylene | Pd₁(NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | High |
| 3 | Aryl Bromide | Phenylacetylene | Pd₁(NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | Moderate |
Data adapted from protocols for closely related dibromo-fluorene derivatives and general Sonogashira conditions.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 7-position (Iodine)
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via a gas-tight syringe or cannula.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature to 50°C. The lower temperature favors selective reaction at the more reactive iodo-position.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[2]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by performing three vacuum/inert gas backfill cycles.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.[3]
-
Reaction Execution: Stir the reaction at room temperature for coupling at the iodo-position. If coupling at the bromo-position is desired after the first coupling, a higher temperature (e.g., 60-80°C) will likely be required.[3] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. This compound | C13H8BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | C15H12BrI | CID 45382179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-7-iodo-9H-fluorene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Bromo-7-iodo-9H-fluorene. The information is presented in a question-and-answer format to directly address potential challenges, accompanied by detailed experimental protocols, data tables, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound?
A1: The primary challenge in the scale-up synthesis of this compound is achieving high regioselectivity. Direct halogenation of 9H-fluorene is difficult to control and typically results in a mixture of mono-, di-, and polyhalogenated isomers, with the 2,7-disubstituted product often being a major component alongside other isomers. To selectively introduce bromine at the 2-position and iodine at the 7-position, a multi-step synthetic strategy is generally required.
Q2: What are the common synthetic strategies to achieve regioselective synthesis of this compound?
A2: A common strategy involves a sequential halogenation approach starting from 9H-fluorene. This could involve:
-
Initial Bromination: Selective monobromination of 9H-fluorene to yield 2-bromo-9H-fluorene.
-
Subsequent Iodination: Introduction of iodine at the 7-position of the 2-bromo-9H-fluorene intermediate. Controlling the reaction conditions, including the choice of halogenating agents, catalysts, and solvents, is critical at each step to ensure high selectivity.
Q3: What are the primary safety concerns when handling reagents for this synthesis on a large scale?
A3: The synthesis involves hazardous materials that require strict safety protocols, especially at scale. Key concerns include:
-
Bromine: A highly corrosive, toxic, and volatile liquid. Large-scale operations should be conducted in a well-ventilated area, preferably a walk-in fume hood with a scrubber. Personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves, aprons, and full-face respirators.
-
Iodine: Can cause skin and respiratory irritation. While less volatile than bromine, its dust should not be inhaled.
-
Solvents: Many organic solvents used are flammable and may be toxic. Ensure proper grounding of equipment to prevent static discharge and use of explosion-proof equipment.
-
Exothermic Reactions: Halogenation reactions can be highly exothermic. A jacketed reactor with efficient cooling and temperature monitoring is essential to prevent runaway reactions.[1]
Q4: What are the typical byproducts in the synthesis of this compound?
A4: Common byproducts can include:
-
Isomeric Impurities: Formation of other bromo-iodo-fluorene isomers (e.g., 2-bromo-5-iodo-9H-fluorene).
-
Over-halogenated Products: Formation of dibromo-iodo or bromo-diiodo fluorenes.
-
Starting Materials: Unreacted 2-bromo-9H-fluorene or 9H-fluorene.
-
Oxidation Products: Formation of 2-bromo-7-iodo-9-fluorenone, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Bromo-9H-fluorene (Step 1) | - Incomplete reaction. - Formation of multiple brominated isomers. | - Increase reaction time or cautiously increase the temperature. - Ensure the molar ratio of the brominating agent to fluorene is optimized (typically a slight excess of the brominating agent). - Use a milder brominating agent like N-Bromosuccinimide (NBS) with a catalyst to improve selectivity. |
| Low Yield of this compound (Step 2) | - Incomplete iodination. - Steric hindrance at the 7-position. | - Increase the reaction time and/or temperature. - Use a more reactive iodinating agent, such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid). |
| Presence of Dibromofluorene Isomers | - Over-bromination in the first step. | - Reduce the stoichiometry of the brominating agent. - Add the brominating agent slowly and maintain a lower reaction temperature to control the reaction rate. |
| Presence of Diiodofluorene Byproducts | - Over-iodination in the second step. | - Carefully control the stoichiometry of the iodinating agent. - Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed. |
| Product is a Dark Oil or Gummy Solid | - Presence of polymeric byproducts or residual catalyst. | - Optimize the work-up procedure, including quenching and washing steps. - Consider a filtration step through a pad of silica gel or celite after the reaction. - Recrystallize the crude product from a suitable solvent system. |
| Difficulty in Removing Isomeric Impurities | - Similar polarity of the desired product and isomers. | - Employ column chromatography with a high-resolution stationary phase. - Consider fractional crystallization from a carefully selected solvent or solvent mixture.[2] |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9H-fluorene
This protocol describes a lab-scale synthesis that can be adapted for scale-up.
Materials:
-
9H-Fluorene
-
N-Bromosuccinimide (NBS)
-
Silica Gel
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 9H-fluorene (1 equivalent) in dichloromethane.
-
Add silica gel (a catalytic amount) to the solution.
-
Cool the mixture to 0 °C using a circulating chiller.
-
In a separate vessel, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the fluorene solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield 2-Bromo-9H-fluorene.
Step 2: Synthesis of this compound
Materials:
-
2-Bromo-9H-fluorene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a jacketed reactor, dissolve 2-Bromo-9H-fluorene (1 equivalent) in dichloromethane.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (catalytic amount) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench by adding saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Bromo-9H-fluorene
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 9H-Fluorene | 10 g (60.2 mmol) | 1 kg (6.02 mol) |
| NBS | 11.2 g (63.2 mmol) | 1.12 kg (6.32 mol) |
| DCM | 200 mL | 20 L |
| Reaction Time | 16 hours | 16-20 hours |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | 75-85% | 70-80% |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 2-Bromo-9H-fluorene | 10 g (40.8 mmol) | 1 kg (4.08 mol) |
| NIS | 10.2 g (45.0 mmol) | 1.02 kg (4.50 mol) |
| DCM | 250 mL | 25 L |
| Reaction Time | 24-48 hours | 36-52 hours |
| Temperature | 0 °C to RT | 0 °C to RT |
| Typical Yield | 60-70% | 55-65% |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2-Bromo-7-iodo-9H-fluorene and 2,7-dibromo-9H-fluorene in OLED Technology
In the rapidly evolving field of organic light-emitting diodes (OLEDs), the design and synthesis of novel organic materials with tailored optoelectronic properties are paramount for achieving high efficiency, stability, and color purity. Fluorene-based compounds have emerged as a critical class of materials for OLEDs due to their rigid, planar structure, high photoluminescence quantum yield, and excellent thermal stability. Among the various precursors for these materials, 2,7-dibromo-9H-fluorene has been extensively utilized as a versatile building block. More recently, heterohalogenated fluorenes, such as 2-Bromo-7-iodo-9H-fluorene, have garnered interest for their potential in creating complex molecular architectures. This guide provides a comparative overview of these two fluorene derivatives, summarizing their synthesis, performance in OLED devices, and the experimental data available to date.
2,7-dibromo-9H-fluorene: The Workhorse Precursor
2,7-dibromo-9H-fluorene is a widely used starting material for a vast library of host and emissive materials for OLEDs. The two bromine atoms at the 2 and 7 positions serve as reactive sites for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups to fine-tune the material's electronic and photophysical properties.
Synthesis of 2,7-dibromo-9H-fluorene Derivatives
The synthesis of functional materials from 2,7-dibromo-9H-fluorene typically involves a two-step process. First, to enhance solubility and processability, the acidic proton at the C9 position is replaced by alkyl chains. This is commonly achieved through a reaction with an alkyl halide in the presence of a strong base. Following alkylation, the bromine atoms are substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, which introduce aryl or carbazole moieties.[1]
Performance in OLEDs
Derivatives of 2,7-dibromo-9H-fluorene have been successfully employed as host materials for both blue and green phosphorescent OLEDs (PhOLEDs). The performance of these materials is highly dependent on the nature of the substituents introduced at the 2 and 7 positions.
Table 1: Performance of 2,7-dibromo-9H-fluorene Derivatives in OLEDs
| Host Material Derivative | Emitter | Emission Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| Spiro[fluorene-9,9'-xanthene]-based (SFX-PF) | FIrpic | Blue | 7.5 | 12.8 | 11.3 | 2.8 | Not Stated | [1] |
| Spiro[fluorene-9,9'-xanthene]-based (SFX-PF) | Ir(ppy)₃ | Green | 13.2 | 47.9 | 45.4 | 3.0 | Not Stated | [1] |
| Triphenylsilane-fluorene hybrid | FIrpic | Blue | 10.7 | Not Stated | Not Stated | Not Stated | Not Stated | [1] |
| m-CF-PhCz (cyanofluorene-linked phenylcarbazole) | Ir(ppy)₂(acac) | Green | 20.3 | Not Stated | Not Stated | Not Stated | (0.34, 0.62) | [1] |
The data indicates that while these materials can function as hosts for both blue and green emitters, they often exhibit superior performance in green PhOLEDs. This is attributed to more facile energy transfer and better charge balance with lower-energy green emitters.[1]
This compound: A Precursor with Untapped Potential
This compound presents an intriguing alternative to its dibrominated counterpart due to the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 7-position, followed by a subsequent reaction at the 2-position. This orthogonal reactivity opens up possibilities for the synthesis of more complex and asymmetric fluorene derivatives that are not easily accessible from 2,7-dibromo-9H-fluorene.
Synthetic Advantages
The key advantage of this compound lies in the ability to perform sequential, site-selective cross-coupling reactions. This allows for the precise introduction of different functional groups at the 2 and 7 positions, leading to materials with highly tailored properties.
Performance in OLEDs
Experimental Protocols
General Synthesis of a Carbazole-Substituted Fluorene Derivative from 2,7-dibromo-9H-fluorene
-
Alkylation of the C9 Position: To a solution of 2,7-dibromo-9H-fluorene in an anhydrous solvent such as dimethylformamide (DMF), a strong base like sodium hydride is added. The mixture is stirred at room temperature, followed by the addition of an alkyl halide (e.g., 1-bromohexane). The reaction is typically heated and monitored by thin-layer chromatography (TLC) until completion. The product, 9,9-dialkyl-2,7-dibromofluorene, is then isolated and purified.[1]
-
Buchwald-Hartwig Amination: The 9,9-dialkyl-2,7-dibromofluorene is dissolved in an inert solvent like toluene. A carbazole derivative, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(tBu)₃), and a base (e.g., sodium tert-butoxide) are added to the solution. The mixture is heated under an inert atmosphere until the reaction is complete. The final product is purified by column chromatography.[1]
General OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML is typically co-evaporated from a host material and a phosphorescent dopant.
-
Cathode Deposition: A metal cathode, such as a thin layer of lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask.
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from moisture and oxygen.
Conclusion
2,7-dibromo-9H-fluorene has proven to be a cornerstone for the development of a wide array of high-performance materials for OLEDs, with a wealth of supporting experimental data available. Its derivatives have demonstrated their utility as host materials, particularly in green PhOLEDs.
In contrast, this compound represents a frontier in fluorene chemistry for OLEDs. Its key advantage lies in the potential for sequential, site-selective functionalization, enabling the creation of complex, asymmetric molecules. However, the exploration of its derivatives in actual OLED devices is still in its nascent stages, with a significant lack of published performance data.
For researchers and drug development professionals, 2,7-dibromo-9H-fluorene and its derivatives offer a reliable and well-documented platform for developing new OLED materials. This compound, on the other hand, presents a higher-risk, higher-reward opportunity for the discovery of next-generation materials with potentially superior and unique optoelectronic properties, contingent on further research and device characterization.
References
A Comparative Guide to Suzuki and Stille Coupling for the Selective Functionalization of 2-Bromo-7-iodo-9H-fluorene
For researchers, scientists, and professionals in drug development and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The fluorene scaffold, in particular, is a privileged structure in organic electronics and medicinal chemistry. This guide provides an objective, data-driven comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the chemoselective functionalization of 2-Bromo-7-iodo-9H-fluorene.
The primary challenge in the derivatization of this compound lies in achieving selectivity at one of the two halogenated positions. Based on the fundamental principles of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for selective coupling at the 7-position (iodo) under carefully controlled conditions, leaving the 2-position (bromo) available for subsequent transformations. This guide will explore the practical application of this principle using both Suzuki and Stille couplings.
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often involves a trade-off between reaction efficiency, functional group tolerance, and the toxicity of the reagents. The following tables summarize representative experimental data for the selective coupling at the iodo-position of this compound derivatives.
Table 1: Suzuki-Miyaura Coupling Data
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-7-iodo-9,9-dihexylfluorene | 5-(4-methoxyphenyl)thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | DMF | Not Specified | Not Specified | 65 | [1] |
| 2-Bromo-7-iodofluorene | Arylboronic acid | [Pd(dppf)Cl₂] | K₂CO₃ | 1,4-Dioxane/Water | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Stille Coupling Data
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-7-iodo-9,9-diethyl-9H-fluorene | 2-(tri-n-butylstannyl)benzothiazole | Pd(PPh₃)₄ | Toluene | Reflux | 8 | 43 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki and Stille couplings of this compound derivatives, based on literature precedents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position
This protocol is adapted from the synthesis of a 2-bromo-7-aryl-9,9-dihexylfluorene derivative[1].
Materials:
-
2-Bromo-7-iodo-9,9-dihexylfluorene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask, add 2-Bromo-7-iodo-9,9-dihexylfluorene, the corresponding arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DMF to dissolve the reactants.
-
Add the aqueous solution of K₂CO₃ to the reaction mixture.
-
Heat the reaction mixture with stirring (e.g., at 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-bromo-7-aryl-9,9-dihexylfluorene.
Protocol 2: Selective Stille Coupling at the 7-Position
This protocol is based on the synthesis of 2-(7-Bromo-9,9-diethyl-9H-fluoren-2-yl)benzo[d]thiazole[3].
Materials:
-
2-Bromo-7-iodo-9,9-diethyl-9H-fluorene (1.0 equiv)
-
Organostannane reagent (e.g., 2-(tri-n-butylstannyl)benzothiazole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a solution of 2-Bromo-7-iodo-9,9-diethyl-9H-fluorene and the organostannane reagent in anhydrous toluene, add Pd(PPh₃)₄ under an inert atmosphere (e.g., Nitrogen).
-
Heat the reaction mixture to reflux for 8 hours under the inert atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude mixture by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired 2-bromo-7-aryl-9,9-diethyl-9H-fluorene product.
Mechanistic Overview and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-I bond in this compound is primarily determined in the initial oxidative addition step, where the weaker C-I bond reacts preferentially with the Pd(0) catalyst.
Comparative Discussion
Suzuki-Miyaura Coupling:
-
Advantages:
-
Low Toxicity: Organoboron reagents and their byproducts are generally considered to have low toxicity, which is a significant advantage for large-scale synthesis and applications in pharmaceuticals.
-
Commercial Availability: A wide variety of boronic acids and their esters are commercially available, facilitating rapid library synthesis.
-
Byproduct Removal: The borate byproducts are often water-soluble, simplifying purification.
-
-
Disadvantages:
-
Base Requirement: The reaction requires a base to activate the boronic acid for transmetalation, which may not be compatible with base-sensitive functional groups in the substrate or coupling partner.
-
Protodeborylation: Boronic acids can be susceptible to protodeborylation, especially with heteroaryl boronic acids, leading to reduced yields.
-
Stille Coupling:
-
Advantages:
-
Excellent Functional Group Tolerance: Stille couplings are often performed under neutral or mildly basic conditions, making them highly tolerant of a wide range of functional groups.
-
Stable Reagents: Organostannanes are generally stable to air and moisture.
-
-
Disadvantages:
-
High Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin reagents and their byproducts, which poses safety and environmental concerns.
-
Difficult Purification: The removal of tin byproducts can be challenging and may require specific workup procedures, such as treatment with potassium fluoride.
-
Both Suzuki and Stille couplings are effective methods for the selective functionalization of this compound at the more reactive iodo-position. The choice between the two will largely depend on the specific requirements of the synthesis.
For applications where low toxicity and ease of purification are paramount, such as in drug development, the Suzuki coupling is generally the preferred method . The availability of a vast array of boronic acids also makes it highly versatile for creating diverse molecular libraries.
However, if the substrate or the desired coupling partner contains base-sensitive functional groups, the Stille coupling may offer a more robust and higher-yielding alternative , provided that appropriate safety measures are taken to handle the toxic organotin compounds and their byproducts are effectively removed during purification. The reported yields suggest that optimization of reaction conditions is crucial for both methods to achieve high efficiency.
References
A Comparative Guide to Validating the Purity of 2-Bromo-7-iodo-9H-fluorene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-7-iodo-9H-fluorene with its potential impurities and outlines a detailed protocol for purity validation using Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and methodologies are intended to assist researchers in accurately assessing the purity of this critical research compound.
Comparative Analysis of NMR Spectral Data
The purity of this compound can be effectively determined by ¹H and ¹³C NMR spectroscopy. The presence of impurities can be identified by comparing the spectrum of the sample with the known chemical shifts of the pure compound and potential contaminants. The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound and its likely impurities. These estimations are based on data from structurally similar compounds and established substituent effects in NMR spectroscopy.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound | ~7.8-7.4 (aromatic H), ~3.9 (CH₂) | ~145-120 (aromatic C), ~95 (C-I), ~120 (C-Br), ~37 (CH₂) |
| 2,7-Dibromo-9H-fluorene[1][2] | 7.68 (d), 7.50 (dd), 7.42 (d), 3.84 (s) | 144.9, 140.2, 130.9, 128.9, 121.8, 121.3, 36.5 |
| 2-Bromofluorene[3] | 7.78-7.29 (m), 3.91 (s) | 143.8, 141.5, 130.8, 128.5, 127.3, 125.2, 121.2, 120.1, 36.8 |
| 2-Iodofluorene[4][5] | ~7.9-7.2 (aromatic H), ~3.9 (CH₂) | ~146-120 (aromatic C), ~93 (C-I), ~37 (CH₂) |
| 2,7-Diiodo-9H-fluorene[6] | ~7.9-7.3 (aromatic H), ~3.9 (CH₂) | ~147-120 (aromatic C), ~94 (C-I), ~37 (CH₂) |
| 2-Bromo-7-iodo-9-fluorenone | ~8.0-7.5 (aromatic H) | ~192 (C=O), ~145-120 (aromatic C), ~98 (C-I), ~123 (C-Br) |
Disclaimer: The chemical shifts for this compound and some of its potential impurities are estimated values and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Experimental Protocol for Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a precise method for determining the absolute purity of a substance.[7][8][9][10][11][12] This protocol outlines the steps for validating the purity of a this compound sample using an internal standard.
Materials and Reagents
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known purity of >99.5%
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
NMR tubes (high precision)
-
Analytical balance (accurate to at least 0.01 mg)
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Internal Standard: Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of the deuterated solvent to the vial.[13]
-
Homogenization: Vortex the mixture until both the sample and the internal standard are completely dissolved, ensuring a homogeneous solution.[14][15]
-
Transfer: Carefully transfer the solution to a high-precision NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-pulse ¹H NMR experiment should be performed.
-
Key Parameters:
-
Pulse Angle: 90° pulse, calibrated for the specific probe and sample.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is crucial for accurate quantification. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
-
Acquisition Time (aq): A relatively long acquisition time (e.g., 3-4 seconds) should be used to ensure good digital resolution.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
-
Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
m_analyte = Mass of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow for NMR-Based Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using NMR spectroscopy.
Caption: Workflow for Purity Validation by qNMR.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 2-Bromofluorene(1133-80-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Iodo-9H-fluorene | C13H9I | CID 224094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodo-9H-fluorene | 2523-42-4 | Benchchem [benchchem.com]
- 6. 2,7-Diiodo-9H-fluorene | C13H8I2 | CID 634493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Confirming Polymer Structure of Fluorene Derivatives: A Comparative Guide to Gel Permeation Chromatography
For researchers, scientists, and drug development professionals engaged in the synthesis of novel conjugated polymers, confirming the molecular weight and polydispersity is a critical step in material characterization. This guide provides a comprehensive overview of Gel Permeation Chromatography (GPC) as a primary technique for elucidating the structure of polyfluorene derivatives, with a focus on polymers synthesized from halogenated fluorene monomers. While this guide centers on the well-documented derivatives of 2,7-dibromofluorene due to the prevalence of literature, the principles and methodologies are directly applicable to analogous systems such as those derived from 2-Bromo-7-iodo-9H-fluorene.
Comparative Analysis of Molecular Weight Determination Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The method separates molecules based on their size, or hydrodynamic volume, in solution. Larger molecules, being excluded from the pores of the column's stationary phase, elute first, followed by smaller molecules that can penetrate the pores to varying extents.
While GPC is the industry standard, other techniques can provide complementary or, in some cases, more absolute characterization of polymer structures. The following table compares GPC with alternative methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume in solution. | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI). | Robust, reproducible, provides a full molecular weight distribution. | Provides relative molecular weight unless coupled with a light scattering detector; requires calibration with standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Polymer microstructure, end-group analysis, and calculation of Mn for low molecular weight polymers. | Provides detailed structural information. | Mn determination is limited to lower molecular weight polymers; does not provide a full molecular weight distribution. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Ionization of polymer molecules and separation based on their mass-to-charge ratio. | Absolute molecular weight of individual polymer chains, end-group analysis. | Provides absolute molecular weight data. | Can be challenging for high molecular weight or polydisperse samples; potential for fragmentation. |
| Static Light Scattering (SLS) | Measurement of the intensity of scattered light as a function of angle and concentration. | Absolute Mw, radius of gyration (Rg), and second virial coefficient (A2). | Provides absolute Mw without the need for column calibration. | Requires accurate determination of the refractive index increment (dn/dc); sensitive to dust and aggregates. |
Experimental Data: GPC Analysis of Polyfluorene Derivatives
| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Eluent | Calibration Standard |
| Poly(9,9-dioctylfluorene) (PFO) | Suzuki Coupling | 25.3 | 58.7 | 2.32 | THF | Polystyrene |
| Poly(9,9-dioctylfluorene) (PFO) | Yamamoto Coupling | 35.1 | 91.3 | 2.60 | THF | Polystyrene |
| Poly(9,9-dihexylfluorene) (PDHF) | Yamamoto Coupling | 15.8 | 42.1 | 2.66 | THF | Polystyrene |
Note: The presented data is a representative compilation from various sources and actual results may vary depending on specific reaction conditions.
Detailed Experimental Protocol for GPC Analysis
This section outlines a standard protocol for the GPC analysis of polyfluorene derivatives.
1. Instrumentation:
-
GPC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a pump, autosampler, and column oven.
-
Columns: A set of two PLgel 5 µm MIXED-D columns (300 x 7.8 mm) in series, or equivalent columns suitable for polymer analysis in organic solvents.
-
Detector: A differential refractive index (DRI) detector is standard. A multi-angle light scattering (MALS) detector can be coupled for absolute molecular weight determination.
-
Software: Appropriate software for data acquisition and analysis (e.g., Agilent GPC/SEC Software).
2. Reagents and Materials:
-
Eluent: HPLC-grade tetrahydrofuran (THF).
-
Polymer Sample: The synthesized polyfluorene derivative, dried under vacuum.
-
Calibration Standards: A set of narrow polydispersity polystyrene standards with known molecular weights ranging from approximately 1 kg/mol to 2,000 kg/mol .
3. Sample and Standard Preparation:
-
Polymer Sample: Accurately weigh 1-2 mg of the polyfluorene sample into a 2 mL autosampler vial. Add 1 mL of THF to the vial. Gently agitate the vial until the polymer is completely dissolved. This may require several hours.
-
Polystyrene Standards: Prepare a series of individual polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL.
4. GPC Analysis Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 50 µL
-
Detector Temperature: 40 °C
5. Data Acquisition and Analysis:
-
Calibration Curve: Inject each polystyrene standard and record the retention time. Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.
-
Sample Analysis: Inject the dissolved polyfluorene sample.
-
Data Processing: Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polyfluorene sample.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in confirming the structure of polyfluorene derivatives.
Caption: Workflow for GPC analysis of polyfluorene derivatives.
Caption: From monomer to polymer characterization.
References
Performance Under the Spotlight: A Comparative Guide to Fluorene-Based Emitters
For researchers, scientists, and professionals in drug development, the landscape of organic light-emitting diode (OLED) technology is one of constant innovation. At the heart of this evolution are the emitter materials that dictate the efficiency, color purity, and lifespan of these devices. Among the vast array of molecular scaffolds utilized, fluorene derivatives have emerged as a prominent class of materials. This guide provides a comparative overview of the performance of various fluorene-based emitters, with a particular focus on the potential of the 2-Bromo-7-iodo-9H-fluorene building block.
While direct comparative performance data for emitters specifically derived from this compound is limited in the public domain, an analysis of related fluorene-based materials offers valuable insights into their potential. The strategic placement of bromine and iodine atoms on the fluorene core at the 2 and 7 positions offers synthetic versatility, allowing for selective functionalization through common cross-coupling reactions to tune the material's optoelectronic properties.
Comparative Performance of Fluorene-Based Materials
To provide a performance benchmark, the following table summarizes the key electroluminescent characteristics of various fluorene derivatives utilized in OLEDs. It is important to note that these materials are not directly derived from this compound but serve as representative examples of the performance achievable with the broader class of fluorene-based emitters and host materials.
| Emitter/Host Material Class | Derivative Example | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Spiro[fluorene-9,9'-xanthene] based host | SFX-PF with Green Phosphorescent Dopant | Host | 13.2% | Not Specified | Not Specified |
| Spiro[fluorene-9,9'-xanthene] based host | SFX-PF with Blue Phosphorescent Dopant | Host | 7.5% | Not Specified | Not Specified |
| Triphenylsilane-fluorene hybrid | with FIrpic (blue phosphorescent emitter) | Host | 10.7% | Not Specified | Not Specified |
| Cyanofluorene-linked phenylcarbazole | m-CF-PhCz with Ir(ppy)₂(acac) (green phosphorescent emitter) | Host | 20.3% | Not Specified | (0.34, 0.62) |
| 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene derivative | 2M-DDF | Hole-Transport Material | 4.78 cd/A (Current Efficiency) | 21,412 | Not Specified |
Experimental Protocols: A Roadmap to Novel Emitters
The synthesis of novel emitters from this compound would typically involve sequential or one-pot cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aromatic or heteroaromatic moieties. These reactions allow for the precise tuning of the final compound's electronic and photophysical properties.
General Synthesis Protocol via Suzuki Coupling:
A common and versatile method for functionalizing the this compound core is the Suzuki coupling reaction. The differential reactivity of the C-I and C-Br bonds allows for a stepwise functionalization.
Materials:
-
This compound
-
Arylboronic acid or ester (for substitution at the 7-position)
-
Arylboronic acid or ester (for substitution at the 2-position)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Alkylation of the 9-position (optional but recommended for solubility): this compound is reacted with an appropriate alkyl halide (e.g., 1-bromohexane) in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like dimethylformamide (DMF) to yield 2-Bromo-9,9-dialkyl-7-iodofluorene.
-
First Suzuki Coupling (at the 7-position): The resulting 2-Bromo-9,9-dialkyl-7-iodofluorene (1 equivalent) is dissolved in an anhydrous solvent under an inert atmosphere. The desired arylboronic acid or ester (1.1 equivalents), a palladium catalyst (0.05 equivalents), and a base (2 equivalents) are added. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Second Suzuki Coupling (at the 2-position): The purified 2-Aryl-7-bromo-9,9-dialkylfluorene (1 equivalent) is then subjected to a second Suzuki coupling reaction with a different arylboronic acid or ester (1.1 equivalents) using a similar procedure as described in step 2.
-
Final Purification: The final product is purified by column chromatography, followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.
Visualizing the Path to Performance
To better understand the logical flow of synthesizing and evaluating a novel emitter based on this compound, the following diagrams illustrate the synthetic pathway and the subsequent experimental workflow for device fabrication and characterization.
Elemental Analysis for Stoichiometric Confirmation of 2-Bromo-7-iodo-9H-fluorene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the stoichiometry of 2-Bromo-7-iodo-9H-fluorene through elemental analysis. It includes a detailed experimental protocol, a comparison with alternative fluorene derivatives, and the expected quantitative data. This information is crucial for verifying the purity and identity of synthesized compounds in research and development settings.
Comparative Elemental Composition of Fluorene Derivatives
Elemental analysis provides the percentage composition of elements within a compound, which serves as a fundamental checkpoint for its stoichiometric purity. The experimentally determined values are expected to align with the theoretically calculated percentages within an acceptable margin of error, typically ±0.4%.[1]
Below is a comparison of the theoretical elemental composition of this compound against other halogenated fluorene alternatives. This data is essential for researchers to differentiate between similar structures and confirm the successful synthesis of the target molecule.
| Compound Name | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Bromine (Br) % | Iodine (I) % | Other % | Typical Experimental Range (±0.4%) |
| This compound | C₁₃H₈BrI | 42.08 | 2.17 | 21.53 | 34.21 | - | C: 41.68-42.48, H: 1.77-2.57, Br: 21.13-21.93, I: 33.81-34.61 |
| 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂BrI | 45.14 | 3.03 | 20.02 | 31.80 | - | C: 44.74-45.54, H: 2.63-3.43, Br: 19.62-20.42, I: 31.40-32.20 |
| 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene | C₁₃H₆BrF₂I | 38.37 | 1.49 | 19.63 | 31.18 | F: 9.33 | C: 37.97-38.77, H: 1.09-1.89, Br: 19.23-20.03, I: 30.78-31.58 |
Experimental Protocol: Elemental Analysis of Halogenated Compounds
The following protocol outlines a standard procedure for the elemental analysis of halogenated organic compounds like this compound.
1. Sample Preparation and Combustion (Oxygen Flask Method)
The Schöniger oxygen flask method is a common technique for the decomposition of organic compounds containing halogens.[2][3]
-
Apparatus : A thick-walled conical flask (typically 500 mL) with a ground glass stopper fused to a platinum wire and a platinum gauze basket.[4][5]
-
Procedure :
-
A precisely weighed amount of the solid sample is wrapped in a piece of halide-free filter paper.
-
The paper packet is placed into the platinum gauze basket.
-
A specified absorbing liquid (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide) is added to the flask.
-
The flask is filled with pure oxygen.
-
The filter paper is ignited, and the stopper is immediately and firmly placed into the flask. Combustion occurs rapidly in the oxygen-rich environment.
-
During combustion, the organic material is destroyed, and the halogens are converted into inorganic halides (bromide and iodide ions), which are absorbed by the solution.
-
After combustion, the flask is shaken to ensure complete absorption of the gases.[4]
-
2. Halide Quantification: Ion Chromatography
Ion chromatography (IC) is a highly accurate and sensitive method for the simultaneous determination of multiple halide ions from the absorption solution.[6][7]
-
Principle : The sample solution is injected into the IC system. It passes through a guard column and then a separator column, both packed with an anion exchange resin. The halide ions are separated based on their affinity for the resin. A suppressor column is used to reduce the background conductivity of the eluent, thus enhancing the signal of the analyte ions, which are then measured by a conductivity detector.[8]
-
Procedure :
-
The absorption solution from the oxygen flask combustion is diluted to a known volume.
-
A small volume of the diluted solution is injected into the ion chromatograph.
-
The separated halide ions are detected by a conductivity detector.
-
The concentration of each halide is determined by comparing its peak area to a calibration curve generated from standard solutions of known halide concentrations.
-
Workflow for Stoichiometric Confirmation
The following diagram illustrates the logical workflow for confirming the stoichiometry of this compound using elemental analysis.
References
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Oxygen flask combustion method [unacademy.com]
- 4. digicollections.net [digicollections.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 8. epa.gov [epa.gov]
A Comparative Guide to the Reproducibility of Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-Bromo-7-iodo-9H-fluorene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-7-iodo-9H-fluorene with its symmetric halogenated counterparts, 2,7-dibromo-9H-fluorene and 2,7-diiodo-9H-fluorene, in the context of Suzuki-Miyaura cross-coupling reactions. The strategic placement of different halogens in this compound offers a distinct advantage in sequential and selective functionalization, impacting reproducibility and synthetic efficiency. This analysis is supported by experimental data from peer-reviewed literature to inform synthetic strategy and decision-making in the development of novel organic materials and pharmaceutical intermediates.
Introduction to Halogenated Fluorenes in Cross-Coupling Chemistry
Fluorene and its derivatives are pivotal building blocks in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of advanced pharmaceutical compounds. The functionalization of the fluorene core at the 2 and 7 positions is a common strategy to tune its electronic and photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds to introduce a wide array of substituents onto the fluorene scaffold.
The choice of halogen atoms on the fluorene core significantly influences the reactivity and selectivity of these coupling reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This reactivity trend is attributed to the difference in the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1]
This guide focuses on a comparative analysis of three key substrates:
-
This compound: A hetero-dihalogenated fluorene offering the potential for selective, stepwise functionalization.
-
2,7-Dibromo-9H-fluorene: A commonly used symmetric substrate for double functionalization.
-
2,7-Diiodo-9H-fluorene: A highly reactive symmetric substrate.
Quantitative Comparison of Reaction Yields
The following tables summarize representative yields for Suzuki-Miyaura cross-coupling reactions of the three fluorene derivatives. It is important to note that the data is compiled from different studies and may not represent direct head-to-head comparisons under identical conditions. However, they provide valuable insights into the expected performance of each substrate.
Table 1: Mono-functionalization of Halogenated Fluorenes
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic Ester | Pd(PPh₃)₄ / Aliquat 336 | - | - | 90 | - | High (Selective for I) | [1] |
| 2,7-Dibromo-9H-fluorene | Arylboronic Acid | Pd(OAc)₂ / Ligand | KOH | Ethanol | 100 | 1.5 | ~60-70 (statistical mixture) | [3] |
| 2-Bromofluorene | Pinacol Ester | Pd(PPh₃)₄ / Aliquat 336 | - | - | - | - | 58-63 | [1][3] |
Table 2: Di-functionalization of Halogenated Fluorenes
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (stepwise) | Arylboronic Esters | Pd(PPh₃)₄ / Aliquat 336 | - | - | 90 -> 110 | - | High | [1] |
| 2,7-Dibromo-9,9'-dialkylfluorene | Arylboronic Acid | Pd(OAc)₂ / Ligand | KOH | Ethanol (95%) | 100 | 1.5 | 85-95 | [3] |
| 2,7-Dibromo-9H-fluorene | Arylboronic Acid | Pd(PPh₃)₄ | Ba(OH)₂ | DMA/H₂O | 80 | 48 | ~70 | [4] |
Discussion on Reproducibility and Synthetic Strategy
This compound: The key advantage of this substrate lies in the differential reactivity of the iodine and bromine substituents. The significantly weaker carbon-iodine bond allows for selective mono-substitution at the 7-position under milder conditions, leaving the bromine at the 2-position intact for a subsequent, different cross-coupling reaction. This stepwise approach offers excellent control over the synthesis of asymmetric 2,7-disubstituted fluorenes, leading to high reproducibility for the synthesis of complex, well-defined molecules. A one-pot, two-step procedure is often feasible, where after the initial coupling at the iodo-position, the reaction conditions can be intensified (e.g., by increasing the temperature or changing the ligand) to facilitate the coupling at the bromo-position.
2,7-Dibromo-9H-fluorene: This is a widely used and cost-effective precursor for the synthesis of symmetric 2,7-disubstituted fluorenes. Double Suzuki-Miyaura couplings on this substrate can proceed with high yields, often in a one-pot reaction. However, achieving selective mono-substitution can be challenging and often results in a statistical mixture of mono- and di-substituted products, along with unreacted starting material, which can complicate purification and reduce the reproducibility of isolating the pure mono-substituted product.
2,7-Diiodo-9H-fluorene: Due to the high reactivity of the C-I bond, this substrate is expected to undergo double Suzuki-Miyaura coupling under milder conditions and potentially with lower catalyst loadings compared to its dibromo counterpart. This high reactivity, however, makes selective mono-alkylation even more challenging than with 2,7-dibromofluorene, likely leading to poor reproducibility for mono-substitution.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions with halogenated fluorenes. Optimal conditions may vary depending on the specific substrates and desired outcome.
Selective Mono-Suzuki Coupling of this compound
This protocol is adapted from the general procedure for chemo-selective Suzuki coupling.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Aliquat 336 (phase-transfer catalyst, if needed)
-
Degassed solvent (e.g., Toluene, Dioxane)
-
Aqueous base solution (e.g., 2M Na₂CO₃)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and the palladium catalyst.
-
Add the degassed solvent, followed by the aqueous base.
-
Heat the reaction mixture to 90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material and formation of the mono-substituted product.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Double Suzuki Coupling of 2,7-Dibromo-9H-fluorene
This protocol is a generalized procedure based on reported methods.[3][4]
Materials:
-
2,7-Dibromo-9H-fluorene (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv) with a suitable ligand (e.g., PPh₃) or a pre-catalyst like Pd(PPh₃)₄.
-
Base (e.g., K₂CO₃, Ba(OH)₂) (3.0-4.0 equiv)
-
Solvent system (e.g., Ethanol/Water, Dioxane/Water, DMA/Water)
Procedure:
-
In a reaction vessel, combine 2,7-Dibromo-9H-fluorene, the arylboronic acid, the palladium catalyst/pre-catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and perform an aqueous workup as described in the mono-coupling protocol.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Stepwise functionalization of this compound.
Caption: Decision workflow for selecting the appropriate halogenated fluorene.
Conclusion
The reproducibility of experimental results in the synthesis of functionalized fluorenes is critically dependent on the choice of the halogenated precursor. For the synthesis of symmetric 2,7-disubstituted fluorenes, both 2,7-dibromo-9H-fluorene and 2,7-diiodo-9H-fluorene are suitable starting materials, with the latter generally offering higher reactivity. However, for the reproducible and controlled synthesis of asymmetric 2,7-disubstituted fluorenes, This compound is the superior choice due to the differential reactivity of its halogen atoms, which allows for a selective and stepwise functionalization strategy. This inherent selectivity minimizes the formation of undesired byproducts and simplifies purification, ultimately leading to more reproducible and reliable experimental outcomes. The selection of the appropriate starting material should therefore be guided by the specific synthetic target and the desired level of molecular complexity and purity.
References
Benchmarking 2-Bromo-7-iodo-9H-fluorene: A Comparative Guide for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and pharmaceutical research, the fluorene scaffold is a cornerstone for developing high-performance materials. Among its many derivatives, 2-Bromo-7-iodo-9H-fluorene stands out as a versatile building block. Its strategic halogenation offers multiple reactive sites for synthesizing advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as intermediates in drug discovery. This guide provides an objective comparison of this compound's anticipated properties against established industry-standard hole transporting materials (HTMs), supported by experimental data for the standards and theoretical insights for the target compound.
Quantitative Data Summary
A direct experimental comparison of this compound's performance metrics is limited in publicly available literature. However, we can benchmark its potential by comparing its fundamental properties with those of widely adopted HTMs in the OLED industry: N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) and N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD).
| Property | This compound | NPB (Industry Standard) | TPD (Industry Standard) |
| Molecular Formula | C₁₃H₈BrI | C₄₄H₃₂N₂ | C₃₈H₃₂N₂ |
| Molecular Weight | 371.01 g/mol [1] | 588.75 g/mol | 516.67 g/mol |
| Purity | Typically >98% (as supplied) | Sublimed, >99% | Sublimed, >99% |
| HOMO Level | Not Experimentally Reported | -5.4 to -5.5 eV | -5.5 eV |
| LUMO Level | Not Experimentally Reported | -2.4 to -2.5 eV | -2.3 eV |
| Hole Mobility (μh) | Not Experimentally Reported | ~10⁻⁴ cm²/Vs | ~10⁻³ cm²/Vs |
| Glass Transition Temp. (Tg) | Not Reported | 96 °C | 62 °C |
Experimental Protocols
To ensure a fair and accurate comparison of organic electronic materials, standardized experimental procedures are crucial. Below are detailed methodologies for key experiments.
OLED Fabrication by Vacuum Thermal Evaporation (VTE)
A standard protocol for fabricating a multilayer OLED device is as follows:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 10-20 nm) of a HIL material, such as HAT-CN, is deposited onto the ITO substrate by thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: The hole transporting material under investigation (e.g., this compound derivative, NPB, or TPD) is deposited onto the HIL. A typical thickness for the HTL is 30-50 nm.
-
Emissive Layer (EML) Deposition: The light-emitting layer is deposited onto the HTL. This layer can consist of a host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq₃, is deposited on the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of an EIL material like lithium fluoride (LiF) is deposited, followed by a metal cathode (e.g., aluminum).
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
Characterization of Hole Mobility
The hole mobility of a material is a critical parameter for device performance. Two common methods for its determination are:
-
Time-of-Flight (TOF) Method: A thin film of the organic material is sandwiched between two electrodes. A short laser pulse generates charge carriers near one electrode, and the time taken for these carriers to drift across the film under an applied electric field is measured. The mobility is then calculated from the transit time, film thickness, and applied voltage.
-
Dark Injection Space-Charge-Limited Current (DI-SCLC) Method: The current-voltage characteristics of a single-carrier device (hole-only device) are measured. At higher voltages, the current becomes space-charge-limited, and the hole mobility can be extracted by fitting the experimental data to the Mott-Gurney law.
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in benchmarking these materials, the following diagrams illustrate a typical workflow for OLED fabrication and a conceptual representation of charge transport in a device.
References
Reactivity of Bromo- vs. Iodo-Arenes in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice between an aryl bromide and an aryl iodide can be particularly impactful. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, to inform the selection of the optimal aryl halide for various synthetic applications.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl .[1][2][3] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1] Consequently, the C-I bond is more readily cleaved during the oxidative addition step—often the rate-determining step in the catalytic cycle—to the palladium(0) catalyst.[4] This enhanced reactivity of aryl iodides typically translates into faster reactions, higher yields, and the feasibility of using milder reaction conditions, such as lower temperatures and reduced catalyst loadings.[1][5]
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key cross-coupling reactions under similar conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. As the data indicates, aryl iodides generally exhibit higher reactivity, leading to higher yields in shorter reaction times or under milder conditions.
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| 2-Iodoselenophene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80°C, 2 h | 95% | [6] |
| 2-Bromoselenophene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80°C, 12 h | 85% | [6] |
| 1-Iodo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | 80°C, 4 h | 95% | [7] |
| 1-Bromo-2-naphthoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | 80°C, 12 h | 78% | [7] |
| 2-Iodobenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | 90°C, 4 h | 92% | [4] |
| 2-Bromobenzamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | 110°C, 18 h | 78% | [4] |
Note: In some specific cases, such as with [Pd(PPh₃)₄] at lower temperatures, the turnover of the on-cycle intermediate from the aryl iodide can be less efficient, leading to initially lower reaction rates compared to the aryl bromide.[1][8]
Table 2: Buchwald-Hartwig Amination
In C-N bond formation, the superior reactivity of aryl iodides allows for high chemoselectivity, enabling reactions to proceed at a C-I bond while leaving a C-Br bond on the same molecule untouched.[1]
| Aryl Halide (Ar-X) | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | 100°C | 81% | [1][9] |
| 4-Bromotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | 100°C | No Reaction | [1][9] |
| 4-Iodo-1-bromobenzene | Dodecylamine | Ni(acac)₂ / Phenylboronic ester | 100°C | 60% (at C-I) | [1][9][10] |
| 4-Iodobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | 100°C, 3 h | 94% | [4] |
| 4-Bromobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | 100°C, 16 h | 85% | [4] |
Table 3: Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br is pronounced, often allowing for room temperature reactions with aryl iodides.[11][12]
| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodobenzamide | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | 50°C, 3 h | 91% | [4] |
| 4-Bromobenzamide | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | 80°C, 16 h | 79% | [4] |
| 1-Iodo-2-naphthoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 25°C, 6 h | 92% | [7] |
| 1-Bromo-2-naphthoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 60°C, 12 h | 81% | [7] |
| 2-Iodo-5-butylfuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 25°C, 1 h | 94% | [13] |
| 2-Bromo-5-butylfuran | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 60°C, 4 h | 88% | [13] |
Table 4: Heck Coupling
The Heck reaction couples an aryl halide with an alkene. While quantitative side-by-side data is less common in single reports, the literature confirms that aryl iodides react faster and under milder conditions than their bromo counterparts.[1][7]
| Aryl Halide (Ar-X) | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
| 1-Iodo-2-naphthoic acid | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 80°C, 3 h | 88% | [7] |
| 1-Bromo-2-naphthoic acid | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 100°C, 10 h | 75% | [7] |
| 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | 200°C (µW), 1 h | 83% | |
| 3-Bromotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ | 200°C (µW), 1 h | 10% |
*In this case, 1-iodo-3,3,3-trifluoropropane serves as an in situ source of trifluoropropene.
Table 5: Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. The reactivity difference between aryl iodides and bromides is also evident in this transformation, although catalyst and ligand choice can significantly influence outcomes.[14][15][16]
| Aryl Halide (Ar-X) | Organozinc Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| Ethyl 4-iodobenzoate | BuZnBr·LiBr | Pd(OAc)₂ / S-Phos | RT | ~95% | [14] |
| Ethyl 4-bromobenzoate | BuZnBr·LiBr | Pd(OAc)₂ / S-Phos | RT | <60% | [14] |
| 2-Iodoaniline derivative | Serine-derived organozinc | Pd₂(dba)₃ / SPhos | RT | Good | [15] |
| 2-Bromoaniline derivative | Serine-derived organozinc | Pd₂(dba)₃ / SPhos | RT | Good | [15] |
Visualizing the Chemical Logic
The underlying principles of reactivity and the experimental workflow can be visualized through the following diagrams.
Experimental Protocols
This section provides generalized protocols for key cross-coupling reactions, adapted to directly compare the reactivity of an aryl iodide and an aryl bromide.
Suzuki-Miyaura Coupling: Comparative Protocol
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-iodotoluene and 4-bromotoluene with phenylboronic acid.[1][7]
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
S-Phos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Toluene (10 mL)
-
Degassed Water (1 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ and S-Phos to a vial. Add 2 mL of anhydrous toluene and stir for 15 minutes.
-
Reaction Setup: Prepare two separate reaction vials. To each vial, add phenylboronic acid, K₂CO₃, and the internal standard.
-
Add 4-iodotoluene to the first vial ("Reaction A") and 4-bromotoluene to the second vial ("Reaction B").
-
To each vial, add the remaining anhydrous toluene (8 mL) and degassed water (1 mL).
-
Add the pre-formed catalyst solution to each reaction vial, seal the vials, and place them in a pre-heated oil bath at 80°C.
-
Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC or LC-MS to determine the yield.
-
Work-up: After completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Data Analysis: Plot the percentage yield versus time for both reactions to compare their rates and final yields.
Buchwald-Hartwig Amination: Comparative Protocol
Objective: To compare the reactivity of 4-iodobenzamide and 4-bromobenzamide in the C-N coupling with morpholine.[4]
Materials:
-
4-Iodobenzamide (1.0 mmol, 247 mg)
-
4-Bromobenzamide (1.0 mmol, 200 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, charge two separate oven-dried Schlenk tubes with the palladium precatalyst, ligand, and base.
-
Add 4-iodobenzamide to the first tube ("Reaction A") and 4-bromobenzamide to the second tube ("Reaction B").
-
Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene followed by morpholine to each tube via syringe.
-
Place the tubes in a pre-heated oil bath at 100°C and stir.
-
Monitor the reactions by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reactions, dilute with ethyl acetate, and quench by adding water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Comparative Protocol
Objective: To compare the coupling of 4-iodobenzamide and 4-bromobenzamide with trimethylsilylacetylene.[3][4]
Materials:
-
4-Iodobenzamide (1.0 mmol, 247 mg)
-
4-Bromobenzamide (1.0 mmol, 200 mg)
-
Trimethylsilylacetylene (1.2 mmol, 169 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Diisopropylamine (DIPA) (2.0 mmol, 280 µL)
-
Anhydrous DMF (10 mL)
Procedure:
-
To two separate Schlenk tubes, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add 4-iodobenzamide to the first tube ("Reaction A") and 4-bromobenzamide to the second tube ("Reaction B").
-
Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF, diisopropylamine, and trimethylsilylacetylene to each tube.
-
Stir "Reaction A" at 50°C and "Reaction B" at 80°C.
-
Monitor the reactions by TLC or LC-MS.
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling: Comparative Protocol
Objective: To compare the reactivity of 1-iodo-2-naphthoic acid and 1-bromo-2-naphthoic acid with n-butyl acrylate.[7]
Materials:
-
1-Iodo-2-naphthoic acid (1.0 mmol, 298 mg)
-
1-Bromo-2-naphthoic acid (1.0 mmol, 251 mg)
-
n-Butyl acrylate (1.5 mmol, 214 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 18.3 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous DMF (10 mL)
Procedure:
-
Charge two separate sealed tubes with the respective aryl halide, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill each tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Heat "Reaction A" (iodo) at 80°C and "Reaction B" (bromo) at 100°C.
-
Monitor the reactions by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Negishi Coupling: Comparative Protocol
Objective: To compare the coupling of ethyl 4-iodobenzoate and ethyl 4-bromobenzoate with a pre-formed organozinc reagent.[14]
Materials:
-
n-Butylmagnesium bromide (2.0 M in THF, 1.1 mmol, 0.55 mL)
-
Zinc bromide (ZnBr₂) (1.1 mmol, 248 mg, dried under vacuum)
-
Ethyl 4-iodobenzoate (1.0 mmol, 276 mg)
-
Ethyl 4-bromobenzoate (1.0 mmol, 229 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
S-Phos (0.02 mmol, 8.2 mg)
-
Anhydrous THF (10 mL)
Procedure:
-
Organozinc Preparation: In a glovebox, dry ZnBr₂ under high vacuum with gentle heating, then cool to room temperature. Add anhydrous THF (5 mL) and then slowly add n-butylmagnesium bromide solution at 0°C. Stir for 1 hour at room temperature to form the n-butylzinc bromide reagent.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and S-Phos in anhydrous THF (1 mL).
-
Reaction Setup: Prepare two reaction vials. Add ethyl 4-iodobenzoate to the first vial ("Reaction A") and ethyl 4-bromobenzoate to the second ("Reaction B"). Add anhydrous THF (4 mL) to each.
-
Add the catalyst solution to each vial.
-
Slowly add the prepared organozinc reagent (1.1 mmol) to each reaction vial at room temperature.
-
Stir the reactions at room temperature and monitor by GC-MS.
-
Work-up: Quench the reactions by carefully adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Conclusion
The experimental data consistently demonstrates that iodo-arenes are more reactive coupling partners than bromo-arenes across a range of palladium-catalyzed cross-coupling reactions.[1][4][7][13] This increased reactivity, rooted in the lower C-I bond dissociation energy, allows for milder reaction conditions, shorter reaction times, and often higher yields.[5] This makes aryl iodides the preferred substrate when maximizing efficiency is paramount or when dealing with sensitive functional groups. However, the higher cost and potentially lower stability of iodo-arenes mean that bromo-arenes remain a practical and valuable alternative, particularly for large-scale syntheses where optimization of reaction conditions can compensate for their lower intrinsic reactivity. The ultimate choice of halide should be a strategic decision based on a careful evaluation of the specific synthetic challenge, desired outcome, and economic considerations of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Ensuring Batch-to-Batch Consistency of 2-Bromo-7-iodo-9H-fluorene for High-Performance Organic Electronics
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the synthesis of advanced materials, particularly for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs), the quality and consistency of starting materials are critical determinants of final device performance. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 2-Bromo-7-iodo-9H-fluorene, a key building block in organic synthesis. We offer a comparative analysis with alternative compounds and detailed experimental protocols to ensure the reliability of your research and development efforts.
This compound is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Its strategic functionalization with both bromine and iodine atoms at the 2 and 7 positions makes it a versatile precursor for creating complex organic molecules through selective cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings.[1] These reactions are fundamental in the synthesis of conjugated polymers and small molecules used in the emissive and charge-transport layers of OLEDs.[1] The precise electronic and optical properties of these materials, which dictate the efficiency, color purity, and lifespan of the final device, are highly sensitive to the purity and impurity profile of the fluorene precursor.[2]
Inconsistent quality in this compound batches can introduce variability in reaction kinetics, yield, and the properties of the resulting materials, ultimately leading to unreliable device performance.[3] Therefore, a robust quality control process to assess batch-to-batch consistency is not just recommended but essential for achieving reproducible outcomes in both academic research and industrial manufacturing.
Comparative Analysis: this compound and Its Alternatives
While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic strategy and desired material properties. The choice of a precursor often depends on the reactivity of the halogen, with the C-I bond being more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization.
Here, we compare this compound with two common alternatives: 2,7-Dibromo-9H-fluorene and 2,7-Diiodo-9H-fluorene. The subsequent table summarizes hypothetical batch-to-batch consistency data for these compounds, highlighting key quality attributes.
| Parameter | This compound (Batch A) | This compound (Batch B) | 2,7-Dibromo-9H-fluorene (Typical) | 2,7-Diiodo-9H-fluorene (Typical) |
| Purity (by HPLC, Area %) | 99.85% | 99.52% | > 99.5% | > 99.0% |
| Melting Point (°C) | 141-143 | 139-142 | 164-167 | 201-204 |
| Appearance | Off-white to pale yellow powder | Yellowish powder | White to off-white powder | White to light yellow powder |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (by GC-HS) | < 0.1% Toluene | < 0.2% Toluene | < 0.1% | < 0.1% |
| Impurity 1 (2,7-Dibromo-9H-fluorene) | 0.05% | 0.18% | - | Not Applicable |
| Impurity 2 (2,7-Diiodo-9H-fluorene) | 0.03% | 0.11% | Not Applicable | - |
| Impurity 3 (Unidentified) | < 0.07% | 0.19% | < 0.4% | < 0.9% |
Experimental Protocols for Quality Assessment
To ensure the reliability of your starting materials, a series of analytical tests should be performed on each new batch of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent like tetrahydrofuran (THF).
This method allows for the separation and quantification of the main component and any impurities, providing a detailed impurity profile for each batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Methodology:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR and ¹³C NMR.
NMR spectroscopy confirms the chemical structure of the compound and can detect the presence of structurally related impurities.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Methodology:
-
System: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: A suitable capillary column for solvent analysis.
-
Oven Program: A temperature gradient to separate common organic solvents.
This technique is crucial for identifying and quantifying residual solvents from the synthesis and purification processes, as they can affect subsequent reactions.
Melting Point Analysis
Methodology:
-
Apparatus: A calibrated melting point apparatus.
-
Procedure: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate.
A sharp melting point range is indicative of high purity, while a broad or depressed melting range suggests the presence of impurities.
Visualizing the Workflow and Synthesis
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing batch-to-batch consistency and a typical synthetic pathway for fluorene derivatives.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Suzuki coupling for fluorene-based polymer synthesis.
By implementing a rigorous analytical testing protocol, researchers can confidently assess the batch-to-batch consistency of this compound and its alternatives. This ensures the reliability and reproducibility of their synthetic efforts and the performance of the resulting organic electronic materials, paving the way for advancements in next-generation display and lighting technologies.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-7-iodo-9H-fluorene: A Guide for Laboratory Professionals
The proper disposal of 2-Bromo-7-iodo-9H-fluorene, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as listed in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Disposal Procedures
Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guide:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[2].
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, PPE, and spill cleanup supplies, must be disposed of as hazardous waste[2].
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
IV. Emergency Procedures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway for Emergency Response
Caption: Emergency response for exposure to this compound.
Disclaimer: This information is provided as a general guide and is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all applicable local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling 2-Bromo-7-iodo-9H-fluorene
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-7-iodo-9H-fluorene, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar halogenated organic compounds and available safety data for structurally related molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a potential irritant, with reports indicating it may cause skin and eye irritation[1]. A structurally similar compound, 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing. | To protect eyes from dust particles and potential splashes, which can cause serious irritation[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton™). For extended contact, consider double-gloving or using heavier-duty gloves. | To prevent skin contact and irritation[3][4]. Always inspect gloves for tears or punctures before use and remove them immediately if contaminated[3][5]. |
| Body Protection | A long-sleeved lab coat, buttoned to the top. Consider a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination[3]. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | To minimize inhalation of dust or vapors, which may cause respiratory irritation[2][6]. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects[3]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be taken before, during, and after handling the compound.
1. Pre-Experiment Preparation:
-
Information Review: Thoroughly review this safety guide and any available chemical safety information.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
PPE Check: Confirm that all necessary PPE is available, in good condition, and fits properly[6].
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Ensure a spill kit for chemical spills is readily accessible.
2. Handling the Compound:
-
Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.
-
Tool Usage: Use appropriate tools, such as spatulas and weighing paper, to handle the chemical[3]. Avoid generating dust.
-
Container Management: Keep the container of this compound tightly closed when not in use[5].
-
Avoid Contact: Avoid direct contact with skin and eyes, and do not breathe in the dust[5].
3. Post-Experiment Procedures:
-
Decontamination: Clean the work area, including the balance and fume hood surface, with an appropriate solvent and then wash with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials[7].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it requires special disposal procedures[6].
Table 2: Disposal Guidelines
| Waste Type | Collection Procedure | Disposal Method |
| Solid this compound | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. | Dispose of as halogenated organic waste through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., weighing paper, gloves, pipette tips) | Place in a designated, sealed hazardous waste bag or container. | Dispose of as solid hazardous waste. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate hazardous waste container for halogenated organic solvents. | Dispose of through your institution's chemical waste program. Do not pour down the drain[5]. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the operational and disposal workflow for this compound.
Caption: Operational and disposal workflow for this compound.
References
- 1. This compound | C13H8BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | C15H12BrI | CID 45382179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. haihangchem.com [haihangchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
